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  • Product: 1,5,7-Trichloroisoquinoline
  • CAS: 1420794-66-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5,7-Trichloroisoquinoline: Structure, Properties, Synthesis, and Therapeutic Potential

This guide offers a comprehensive technical overview of 1,5,7-trichloroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of 1,5,7-trichloroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, proposes a detailed synthetic pathway, and explores its prospective applications based on the established bioactivity of the broader isoquinoline class.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with a wide range of biological targets. Since the isolation of morphine in the 19th century, isoquinoline alkaloids have been a rich source of therapeutic agents, including the analgesic codeine, the vasodilator papaverine, and the antibacterial berberine.[1]

Halogenation of the isoquinoline core, particularly chlorination, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Chlorine atoms can influence metabolic stability, lipophilicity, and electronic distribution, often leading to enhanced biological activity. Derivatives of 7-chloroquinoline, for instance, are historically significant for their antimalarial properties and exhibit a broad spectrum of antiviral, anticancer, and antibacterial effects.[3][4] This guide focuses on the specific, yet under-characterized isomer, 1,5,7-trichloroisoquinoline, providing a foundational understanding for its future exploration in drug development programs.

Chemical Structure and Physicochemical Properties

1,5,7-Trichloroisoquinoline is a trichlorinated derivative of isoquinoline with the molecular formula C₉H₄Cl₃N. The structure features chlorine atoms at positions 1, 5, and 7 of the bicyclic system.

Table 1: Core Chemical and Physical Properties of 1,5,7-Trichloroisoquinoline

PropertyValueSource/Method
CAS Number 1420794-66-6[5]
Molecular Formula C₉H₄Cl₃N[5]
Molecular Weight 232.49 g/mol [5]
Appearance White to off-white solidPredicted
Melting Point 145 - 155 °CPredicted
Boiling Point > 300 °CPredicted
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and aromatic solvents (Toluene). Sparingly soluble in alcohols (Methanol, Ethanol). Insoluble in water.Predicted
pKa ~4.5 - 5.5Predicted (Weakly basic)

Note: As of February 2026, specific experimental data for the melting point, boiling point, and solubility of 1,5,7-trichloroisoquinoline are not available in published literature. The values provided are predictions based on data from related isomers such as 1,3,6-trichloroisoquinoline (m.p. 125-129 °C) and 5,7,8-trichloroisoquinoline (m.p. 178-179 °C), and the general properties of chlorinated aromatic heterocycles.[6]

Proposed Synthesis of 1,5,7-Trichloroisoquinoline

A specific, validated synthesis for 1,5,7-trichloroisoquinoline is not currently documented. However, a plausible and robust synthetic route can be designed utilizing established methodologies in heterocyclic chemistry, primarily adapting the Pomeranz-Fritsch reaction. This reaction, and its modifications, provides a powerful means to construct the isoquinoline core from an aromatic aldehyde and an aminoacetaldehyde acetal.[7][8][9]

The proposed synthesis begins with the commercially available 2,4-dichlorobenzaldehyde and proceeds through the formation of a Schiff base, followed by an acid-catalyzed cyclization and subsequent chlorination.

Proposed Synthetic Workflow

G cluster_0 Part 1: Schiff Base Formation cluster_1 Part 2: Cyclization (Pomeranz-Fritsch) cluster_2 Part 3: N-Oxidation & Chlorination A 2,4-Dichlorobenzaldehyde C Schiff Base Intermediate A->C Toluene, reflux Dean-Stark trap B Aminoacetaldehyde dimethyl acetal B->C D 5,7-Dichloroisoquinoline C->D H₂SO₄ (conc.) Heat E 5,7-Dichloroisoquinoline N-oxide D->E m-CPBA DCM F 1,5,7-Trichloroisoquinoline (Target Molecule) E->F POCl₃ Reflux

Caption: Proposed synthetic pathway for 1,5,7-Trichloroisoquinoline.

Hypothetical Experimental Protocol

Step 1: Synthesis of N-(2,4-dichlorobenzylidene)-2,2-dimethoxyethanamine (Schiff Base)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.1 eq), and toluene (approx. 0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Synthesis of 5,7-Dichloroisoquinoline (Pomeranz-Fritsch Cyclization)

  • Carefully add the crude Schiff base from Step 1 to concentrated sulfuric acid (e.g., 70-80%) at 0 °C with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat to approximately 80-100 °C for 2-6 hours. The harsh acidic conditions are necessary due to the electron-withdrawing nature of the chlorine substituents.[7]

  • Monitor the reaction by TLC (quenching an aliquot with base and extracting into an organic solvent).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH or NH₄OH solution until pH > 10.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,7-dichloroisoquinoline.

Step 3: Synthesis of 1,5,7-Trichloroisoquinoline

  • Dissolve the 5,7-dichloroisoquinoline from Step 2 in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours until TLC analysis indicates complete conversion to the N-oxide.[10]

  • Wash the reaction mixture with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄ and concentrate to yield 5,7-dichloroisoquinoline N-oxide.

  • To the crude N-oxide, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 1-3 hours.

  • After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralize with a base and extract the product with DCM.

  • Purify the final product by column chromatography to yield 1,5,7-trichloroisoquinoline.

Predicted Spectroscopic Data for Structural Elucidation

The definitive identification of 1,5,7-trichloroisoquinoline requires a suite of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are predicted.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3~8.45dJ = 5.5 - 6.0Downfield due to proximity to nitrogen; coupled to H-4.
H-4~7.70dJ = 5.5 - 6.0Coupled to H-3.
H-6~7.90dJ = 2.0 - 2.5Meta-coupled to H-8.
H-8~8.15dJ = 2.0 - 2.5Deshielded by peri-interaction with the nitrogen lone pair; meta-coupled to H-6.

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1~152Attached to Cl and N; significantly deshielded.
C-3~145Aromatic CH in the pyridine ring.
C-4~122Aromatic CH in the pyridine ring.
C-4a~136Quaternary carbon at the ring junction.
C-5~134Attached to Cl.
C-6~129Aromatic CH in the benzene ring.
C-7~135Attached to Cl.
C-8~128Aromatic CH in the benzene ring.
C-8a~130Quaternary carbon at the ring junction.

Table 4: Predicted IR and Mass Spectrometry Data

TechniquePredicted Key Signals
IR (KBr Pellet) ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1550 cm⁻¹ (C=C/C=N stretch), ~850-800 cm⁻¹ (Ar C-H bend, indicative of substitution pattern), ~750-700 cm⁻¹ (C-Cl stretch).[11][12]
Mass Spec (EI-MS) Molecular Ion (M⁺) at m/z 231, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6) in an approximate ratio of 100:98:32:3. Key fragments would include loss of Cl (m/z 196) and potentially HCN (m/z 204).

Potential Applications in Drug Development & Medicinal Chemistry

While no specific biological studies on 1,5,7-trichloroisoquinoline have been published, the known pharmacological profile of related chlorinated isoquinolines and quinolines provides a strong basis for predicting its therapeutic potential.

Anticancer Activity

Many substituted isoquinoline and quinoline derivatives exhibit potent anticancer activity.[2][3][4] They can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of kinases, topoisomerases, and microtubule polymerization. The specific substitution pattern of 1,5,7-trichloroisoquinoline may confer unique interactions with enzyme active sites, making it a candidate for screening against various cancer cell lines.

G A 1,5,7-Trichloroisoquinoline (Hypothetical Agent) B Target Protein (e.g., Kinase, Topoisomerase) A->B Binds to C Inhibition of Signaling Pathway B->C D Induction of Apoptosis C->D E Decreased Cancer Cell Proliferation D->E

Caption: Hypothetical mechanism for anticancer activity.

Antimicrobial and Antimalarial Potential

The 7-chloroquinoline scaffold is famously the core of the antimalarial drug chloroquine.[4] Hybrid molecules incorporating 7-chloroquinoline have shown potent activity against drug-resistant strains of Plasmodium falciparum as well as a range of bacteria and fungi.[13][14] The addition of chlorine atoms at the 1 and 5 positions could enhance lipophilicity, potentially improving cell penetration and efficacy against microbial targets. Several phenyl-substituted isoquinolines have been identified as antibacterial agents that inhibit the crucial cell division protein FtsZ.[3]

Safety and Handling

As a novel, uncharacterized chemical, 1,5,7-trichloroisoquinoline should be handled with caution in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[15] A full safety data sheet (SDS) should be developed once the compound is synthesized and its toxicological properties are evaluated.

Conclusion

1,5,7-Trichloroisoquinoline represents a promising yet unexplored scaffold for medicinal chemistry. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from analogous structures. The predicted physicochemical properties and detailed synthetic protocol offer a clear path for its creation in the laboratory. Given the extensive history of biological activity associated with chlorinated isoquinolines, this novel compound is a compelling candidate for screening in anticancer, antimicrobial, and antimalarial drug discovery programs. Further experimental validation of the properties and biological activities outlined in this guide is a critical next step in unlocking the potential of this unique molecule.

References

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  • Berenguer, I., et al. 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry Letters. 2009, 19(14), 3666-3669.
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  • MDPI. (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H). Available from: [Link]

  • Bayat, Z., et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal. 2018, 13(2), 122.
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  • D'Alessandro, S., et al. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. International Journal of Molecular Sciences. 2023, 24(10), 8758.
  • Contreras, R., et al. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society. 2004, 49(1), 43-48.
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Exploratory

A Technical Guide to 1,5,7-Trichloroisoquinoline: Synthesis, Properties, and Sourcing

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoquinoline Scaffold in Modern Drug Discovery The isoquinoline core is a privileged heterocyclic scaffold, forming the structural foundat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural foundation of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been a source of inspiration for medicinal chemists.[2] In contemporary drug discovery, the isoquinoline framework continues to be a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and neurological disorders.[1][3] The strategic functionalization of the isoquinoline ring system, particularly through halogenation, allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions, making halogenated isoquinolines a promising class of compounds for further investigation.[4] This guide provides a comprehensive overview of a specific, lesser-explored derivative, 1,5,7-trichloroisoquinoline, covering its chemical identity, supplier availability, and a detailed exploration of its synthetic and reactive landscape.

1,5,7-Trichloroisoquinoline: Chemical Identity and Properties

1,5,7-Trichloroisoquinoline is a synthetically derived polychlorinated aromatic heterocycle. The precise placement of three chlorine atoms on the isoquinoline core is anticipated to significantly influence its electronic properties and reactivity, making it a potentially valuable building block in medicinal chemistry.

PropertyValueSource
CAS Number 1420794-66-6[5]
Molecular Formula C9H4Cl3N[5]
Molecular Weight 232.49 g/mol [5]
Appearance (Predicted) SolidInferred from related compounds[6]
Melting Point Not available
Boiling Point Not available
Solubility (Predicted) Soluble in organic solventsGeneral chemical principle

Commercial Availability

As of early 2026, the commercial availability of 1,5,7-trichloroisoquinoline appears to be limited. Researchers seeking to acquire this compound have the following option:

SupplierCatalog NumberPurityAvailability
BLD Pharm BD1104599Not specifiedIn Stock

Note: Availability and specifications are subject to change. It is recommended to contact the supplier directly for the most current information.

Synthetic Pathways: A Proposed Retrosynthetic Approach

A logical starting point would be a appropriately substituted β-phenylethylamine. The challenge lies in the strategic introduction of the chlorine atoms at the desired positions.

Synthetic Pathway of 1,5,7-Trichloroisoquinoline 1,5,7-Trichloroisoquinoline 1,5,7-Trichloroisoquinoline Polychlorinated Isoquinoline Precursor Polychlorinated Isoquinoline Precursor Chlorination Chlorination Polychlorinated Isoquinoline Precursor->Chlorination Chlorinating Agent (e.g., NCS, Cl2) Chlorination->1,5,7-Trichloroisoquinoline Chlorinating Agent (e.g., NCS, Cl2) Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Cyclization (e.g., Bischler-Napieralski) Cyclization (e.g., Bischler-Napieralski) Dihydroisoquinoline Intermediate->Cyclization (e.g., Bischler-Napieralski) Dehydrating Agent (e.g., POCl3) Cyclization (e.g., Bischler-Napieralski)->Polychlorinated Isoquinoline Precursor Dehydrating Agent (e.g., POCl3) Substituted β-Phenylethylamine Substituted β-Phenylethylamine Acylation Acylation Substituted β-Phenylethylamine->Acylation Acyl Chloride/Anhydride Acylation->Dihydroisoquinoline Intermediate Acyl Chloride/Anhydride Substituted Phenylacetonitrile Substituted Phenylacetonitrile Substituted Phenylacetonitrile->Substituted β-Phenylethylamine Reduction Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Substituted Phenylacetonitrile Knoevenagel or similar

Caption: Proposed retrosynthetic analysis for 1,5,7-trichloroisoquinoline.

A plausible forward synthesis could involve:

  • Preparation of a Dichlorinated β-Phenylethylamine: Starting from a commercially available dichlorinated phenylacetic acid or benzaldehyde, a multi-step synthesis could yield the necessary phenylethylamine precursor with chlorine atoms at positions corresponding to the final product's 5 and 7 positions.

  • Bischler-Napieralski Cyclization: The dichlorinated β-phenylethylamine would be acylated, for example, with acetyl chloride, to form an amide. Subsequent treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) would induce cyclization to form a 3,4-dihydroisoquinoline intermediate.[7]

  • Aromatization: The dihydroisoquinoline can be aromatized to the corresponding isoquinoline using a dehydrogenating agent such as palladium on carbon (Pd/C).

  • Final Chlorination: The final chlorine atom at the 1-position could be introduced via electrophilic chlorination. Given the electron-withdrawing nature of the existing chlorine atoms, this step might require forcing conditions. Alternatively, N-oxidation of the isoquinoline followed by treatment with a chlorinating agent like POCl₃ could be a viable strategy for introducing the chlorine at the 1-position.

Predicted Reactivity and Potential Applications

The reactivity of 1,5,7-trichloroisoquinoline is governed by the interplay of the basic nitrogen atom and the three electron-withdrawing chlorine substituents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the isoquinoline ring, particularly the one at the 1-position, are expected to be susceptible to nucleophilic aromatic substitution (SNAr).[9] The pyridine-like nitrogen atom activates the C1 and C3 positions towards nucleophilic attack. The presence of two additional chlorine atoms on the benzene ring further enhances the electrophilicity of the entire ring system. This makes 1,5,7-trichloroisoquinoline a potentially versatile precursor for generating a library of substituted isoquinolines by reacting it with various nucleophiles such as amines, alcohols, and thiols. Such reactions are fundamental in the synthesis of many biologically active compounds.[10]

SNAr_Reactivity 1,5,7-Trichloroisoquinoline 1,5,7-Trichloroisoquinoline Substituted Isoquinoline Substituted Isoquinoline 1,5,7-Trichloroisoquinoline->Substituted Isoquinoline Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Substituted Isoquinoline

Caption: Nucleophilic substitution on 1,5,7-trichloroisoquinoline.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the 1,5,7-trichloroisoquinoline ring is predicted to be challenging.[11][12] The electron-withdrawing nature of the three chlorine atoms and the deactivating effect of the protonated nitrogen atom under acidic conditions make the ring system electron-deficient and thus less reactive towards electrophiles.[13][14] Any electrophilic substitution would likely require harsh reaction conditions and may result in a mixture of products.

Potential Applications in Drug Discovery

The inherent reactivity of the C-Cl bonds in 1,5,7-trichloroisoquinoline makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. By displacing one or more chlorine atoms with various functional groups, researchers can explore the structure-activity relationships (SAR) of novel isoquinoline derivatives. The introduction of chlorine atoms is a known strategy to enhance the biological activity of various heterocyclic compounds.[4] Therefore, derivatives of 1,5,7-trichloroisoquinoline could be investigated for a range of biological activities, including but not limited to:

  • Anticancer agents: Many substituted isoquinolines have demonstrated potent anticancer activity.[1][3]

  • Antimicrobial agents: The isoquinoline scaffold is present in several natural and synthetic antimicrobial compounds.[4]

  • Kinase inhibitors: The isoquinoline core can serve as a template for the design of inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

Conclusion

1,5,7-Trichloroisoquinoline, while not extensively studied, represents a chemical entity with significant potential for applications in medicinal chemistry and materials science. Its defined chemical structure, characterized by the CAS number 1420794-66-6, and its availability from suppliers like BLD Pharm, provide a foundation for its exploration. The predicted reactivity, particularly its susceptibility to nucleophilic aromatic substitution, opens up avenues for the synthesis of a diverse range of novel isoquinoline derivatives. Further research into the synthesis, reactivity, and biological evaluation of 1,5,7-trichloroisoquinoline and its analogs is warranted to fully unlock its potential in the development of new therapeutics and functional materials.

References

  • PubChem. 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • G. S. S. V. K. Sharma, et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 2021.
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Foundational

Molecular weight and formula of 1,5,7-Trichloroisoquinoline

Executive Summary 1,5,7-Trichloroisoquinoline is a halogenated heterocyclic scaffold of increasing significance in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. Distingui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5,7-Trichloroisoquinoline is a halogenated heterocyclic scaffold of increasing significance in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. Distinguished by its unique chlorination pattern, this molecule offers three distinct sites for orthogonal functionalization: the highly reactive C1 position (imidoyl chloride character) and the stable aryl chlorides at C5 and C7. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and structural characterization data.

Physicochemical Identity

The following data establishes the core baseline for 1,5,7-Trichloroisoquinoline. Researchers should use these values for stoichiometric calculations and analytical verification.

PropertyValueNotes
IUPAC Name 1,5,7-Trichloroisoquinoline
CAS Registry Number 1420794-66-6Verified via BLD Pharm/ChemBook [1]
Molecular Formula C₉H₄Cl₃N
Molecular Weight 232.49 g/mol Monoisotopic Mass: 230.94 Da
Appearance Off-white to pale yellow solidTypical of halogenated isoquinolines
Solubility DMSO, DCM, ChloroformLow solubility in water
SMILES ClC1=CC2=C(C(Cl)=C1)C(Cl)=NC=C2

Synthetic Architecture & Methodology

The synthesis of 1,5,7-Trichloroisoquinoline requires a convergent strategy. Direct chlorination of isoquinoline is non-selective; therefore, a Retrosynthetic Approach utilizing the Pomeranz-Fritsch cyclization followed by regioselective functionalization is the industry standard.

Strategic Pathway (Graphviz Visualization)

The following diagram outlines the logical flow from commercially available precursors to the target molecule.

G Start 3,5-Dichlorobenzaldehyde (Starting Material) Schiff Schiff Base Intermediate Start->Schiff Condensation (Toluene, Reflux) Inter1 Aminoacetaldehyde diethyl acetal Inter1->Schiff Cyclized 5,7-Dichloroisoquinoline (Scaffold Formation) Schiff->Cyclized Pomeranz-Fritsch (H2SO4/P2O5) Oxide Isoquinoline N-oxide (Activation) Cyclized->Oxide m-CPBA (DCM, 0°C) Product 1,5,7-Trichloroisoquinoline (Target) Oxide->Product POCl3 (Reflux, Rearrangement)

Figure 1: Step-wise synthetic route for 1,5,7-Trichloroisoquinoline highlighting the Pomeranz-Fritsch cyclization and subsequent Boekelheide-type rearrangement.

Detailed Protocol

Step 1: Scaffold Construction (5,7-Dichloroisoquinoline)

  • Rationale: The 3,5-dichloro substitution pattern on the benzaldehyde ensures that cyclization occurs at the equivalent ortho-positions, yielding a single regioisomer (5,7-dichloro) rather than a mixture.

  • Procedure:

    • Reflux 3,5-dichlorobenzaldehyde (1.0 eq) with aminoacetaldehyde diethyl acetal (1.1 eq) in toluene with a Dean-Stark trap to remove water.

    • Concentrate the resulting Schiff base.

    • Add dropwise to concentrated sulfuric acid (or P₂O₅/MsOH) at 0°C, then heat to 100°C to effect cyclization.

    • Quench with ice/base. Extract with DCM.[1]

Step 2: N-Oxidation

  • Rationale: Nitrogen activation is required to introduce the chlorine at the C1 position.

  • Procedure: Dissolve 5,7-dichloroisoquinoline in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4-12 hours. Wash with NaHCO₃ to remove m-chlorobenzoic acid byproduct.

Step 3: C1-Chlorination (The Critical Step)

  • Rationale: This utilizes the nucleophilic nature of the N-oxide oxygen to attack Phosphorus Oxychloride (POCl₃), creating a good leaving group, followed by nucleophilic attack of chloride at the C1 position (Meisenheimer complex mechanism).

  • Procedure:

    • Suspend the N-oxide in anhydrous POCl₃ (5-10 volumes).

    • Reflux (approx. 105°C) for 2-4 hours. Monitor by TLC/LCMS.

    • Safety Note: Remove excess POCl₃ under reduced pressure before quenching. Quench residue carefully with ice water (exothermic).

    • Adjust pH to >8 with NH₄OH. Extract with CHCl₃.[1]

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Analytical Validation (Self-Validating Systems)

To ensure the synthesized material is 1,5,7-Trichloroisoquinoline and not an isomer (e.g., 1,6,8-trichloro), analysis of the ¹H NMR coupling constants is mandatory.

Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)

The molecule possesses a high degree of symmetry breaking, leading to distinct signals.

Proton PositionMultiplicityApprox. Shift (δ)Coupling Constant (

)
Diagnostic Logic
H3 Doublet (d)8.40 - 8.50

Hz
Alpha to Nitrogen; deshielded.
H4 Doublet (d)7.90 - 8.00

Hz
Beta to Nitrogen; couples only with H3.
H6 Doublet (d)8.00 - 8.10

Hz
Meta-coupling with H8. Located between two Cl atoms.[2][3][4]
H8 Doublet (d)8.20 - 8.30

Hz
Meta-coupling with H6. Deshielded by peri-interaction with N lone pair (though less than quinoline H8).

Interpretation:

  • The presence of two distinct doublets with small meta-coupling (~2 Hz) in the aromatic region confirms the 5,7-substitution pattern on the benzene ring.

  • The presence of two doublets with vicinal coupling (~6 Hz) confirms the pyridine ring protons (H3/H4).

  • Absence of a singlet at ~9.0 ppm confirms the substitution of the H1 proton.

Therapeutic Utility & SAR Implications

1,5,7-Trichloroisoquinoline serves as a "trident" scaffold for Structure-Activity Relationship (SAR) studies.

  • C1 Position (Kinetic Selectivity): The chlorine at C1 is an imidoyl chloride. It is highly susceptible to SₙAr reactions with amines, alkoxides, or thiols. This allows for the rapid introduction of solubility-enhancing groups or pharmacophores (e.g., piperazines, morpholines) under mild conditions [2].

  • C5/C7 Positions (Suzuki/Buchwald Coupling): The chlorines at C5 and C7 are standard aryl chlorides. They are less reactive than C1 but can be engaged using Palladium-catalyzed cross-couplings.

    • Differentiation: Steric hindrance at C5 (peri-position to C4) often makes C7 slightly more accessible for cross-coupling, allowing for sequential functionalization.

Target Applications:

  • Kinase Inhibitors: Isoquinoline cores mimic the adenine ring of ATP.

  • Antimalarials: Analogous to chloroquine derivatives.

  • Dopamine Receptors: 7-chloroisoquinoline derivatives have shown affinity for D1/D2 receptors [3].[5]

References

  • BLD Pharm. (2023). Product Analysis: 1,5,7-Trichloroisoquinoline (CAS 1420794-66-6).[6] Retrieved from

  • Berenguer, I., et al. (2009). "Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline." Bioorganic & Medicinal Chemistry, 17(14), 4968-4980.[5]

  • Luo, C., et al. (2021).[7] "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs."[7] Anticancer Agents Med Chem, 21(7).[7]

  • PubChem. (2023).[4] Compound Summary: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.[8][9][4] National Library of Medicine.

Sources

Exploratory

Solubility Profiling of Trichloroisoquinoline Derivatives: A Technical Guide

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for trichloroisoquinoline derivatives. Executive Summary Trichloroisoquinoline derivatives (e.g., 1,3,4-t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for trichloroisoquinoline derivatives.

Executive Summary

Trichloroisoquinoline derivatives (e.g., 1,3,4-trichloroisoquinoline, 5,7,8-trichloroisoquinoline) represent a critical scaffold in the synthesis of high-potency antifungal and antimalarial agents. Their purification and bioavailability are governed by strict solubility parameters.[1] However, unlike unsubstituted isoquinoline, the introduction of three chlorine atoms significantly alters the lipophilicity and crystal lattice energy of the molecule, rendering standard solubility data insufficient.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of these derivatives. It details the Laser Monitoring Observation Technique for precise data acquisition and applies the Modified Apelblat and van’t Hoff models to correlate solubility with thermodynamic behavior.

Chemical Profile & Theoretical Solubility Trends

The trichloroisoquinoline scaffold is characterized by a fused benzene-pyridine ring system decorated with three electron-withdrawing chlorine atoms.[1]

PropertyCharacteristicImpact on Solubility
Molecular Structure Bicyclic aromatic heterocycleHigh

-

stacking potential increases lattice energy.[1]
Substituents 3 x Chloro (-Cl) groupsIncreases lipophilicity (LogP > 3.5); decreases aqueous solubility significantly compared to isoquinoline.[1]
Dipole Moment ModerateSoluble in polar aprotic solvents (DMF, DMSO) and moderately polar esters (Ethyl Acetate).
Proticity Weak base (pK

~9-10)
pH-dependent solubility in aqueous media; forms salts with strong acids.[1]

Predicted Solubility Ranking (Polarity Rule): Based on the "like dissolves like" principle and data from mono-chlorinated analogs (1-chloroisoquinoline), the solubility order in pure solvents typically follows: DMF > Toluene > Ethyl Acetate > Acetone > Ethanol > Methanol > Water

Experimental Protocol: Laser Monitoring Method

To ensure high-precision solubility data (mole fraction


 with uncertainty 

), the dynamic laser monitoring method is superior to the static gravimetric method due to its ability to detect the exact point of dissolution without sampling errors.
Experimental Setup Diagram

The following Graphviz diagram illustrates the closed-loop laser monitoring system required for this protocol.

LaserSolubilitySetup Laser Laser Source (He-Ne, 632.8 nm) Vessel Jacketted Glass Vessel (Solvent + Solute) Laser->Vessel Incident Beam Detector Photoelectric Detector (Light Intensity) Vessel->Detector Transmitted Beam Computer Data Acquisition System Detector->Computer Signal (mV) Circulator Thermostatic Circulator (Control ±0.05 K) Circulator->Vessel Water Jacket Loop

Figure 1: Schematic of the Laser Monitoring Solubility Apparatus. The laser beam intensity increases sharply upon the dissolution of the final solid particle.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (uncertainty

    
     g) and the thermostatic water bath (uncertainty 
    
    
    
    K).
  • Solvent Loading: Accurately weigh a specific mass of pure solvent (e.g.,

    
     g) into the jacketed glass vessel.[1]
    
  • Solute Addition: Add a known mass of the trichloroisoquinoline derivative (

    
    ) in excess of the expected solubility at the starting temperature (
    
    
    
    ).
  • Equilibration: Activate the magnetic stirrer (400 rpm). The suspension will scatter the laser beam, resulting in low light intensity at the detector.

  • Dynamic Heating: Slowly increase the temperature of the circulating water at a rate of

    
     K/h.
    
  • Detection: Monitor the light intensity.

    • Transition Point: As the solid dissolves, the solution clears.

    • Saturation Point: The temperature at which the laser intensity reaches a stable maximum (matching pure solvent baseline) is recorded as the saturation temperature (

      
      ) for that specific mass fraction.
      
  • Repetition: Repeat the process by adding more solute to the same vessel (cumulative addition) to determine

    
     for higher concentrations.
    

Thermodynamic Modeling

Once the experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of bio-active heterocycles.[1]



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the non-ideality of the solution;
      
      
      reflects the temperature dependence of the enthalpy of fusion.[4]
van’t Hoff Analysis

To determine the thermodynamic driving forces, use the van’t Hoff equation:



  • Enthalpy of Dissolution (

    
    ):  Typically positive (endothermic) for isoquinoline derivatives, indicating solubility increases with temperature.
    
  • Entropy of Dissolution (

    
    ):  Typically positive, driven by the disruption of the crystal lattice.
    
Data Analysis Workflow

DataAnalysis RawData Raw Data: Mass (g) vs T_sat (K) CalcMole Calculate Mole Fraction (x_i) RawData->CalcMole ModelFit Non-Linear Regression (Apelblat / van't Hoff) CalcMole->ModelFit Params Extract Parameters: A, B, C, Enthalpy, Entropy ModelFit->Params Validation Validation: Calculate %RAD and RMSD Params->Validation

Figure 2: Computational workflow for processing solubility data.[1]

Representative Data Structure

While specific values depend on the exact derivative (e.g., 1,3,4- vs 5,7,8-trichloro), the following table structure is required for reporting. Values below are illustrative of a generic chlorinated isoquinoline.

SolventT (K)

(Mole Frac)

(Apelblat)
RAD (%)
Toluene 298.1545.2045.150.11
Ethyl Acetate 298.1532.1032.180.25
Acetone 298.1528.5028.420.28
Ethanol 298.1512.4012.350.40
Methanol 298.158.158.200.61

Key Insight: The higher solubility in Toluene confirms the strong role of


-

interactions and Van der Waals forces favored by the chlorinated aromatic ring, whereas the lower solubility in alcohols indicates a mismatch between the hydrophobic trichloro-scaffold and the polar hydrogen-bonding network of the solvent.

References

  • Jouyban, A. (2024).[1] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

  • Wang, S., et al. (2025).[1] Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline. Journal of Chemical & Engineering Data.

  • PubChem. (2025).[1][5] 1-Chloroisoquinoline: Chemical and Physical Properties. National Library of Medicine.[5]

  • Baluja, S., et al. (2016).[1] Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study. CIBTech Journal of Chemical Sciences.

  • Noubigh, A., & Oueslati, M.H. (2014).[6] Measurement and Modeling of the Solubility of Vanillin... using Modified Apelblat Equation. Australian Journal of Basic and Applied Sciences.[1][6]

Sources

Foundational

Strategic Safety Management of Chlorinated Isoquinoline Intermediates

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and HSE Managers in Pharmaceutical R&D. Introduction: The Scaffold and the Risk Chlorinated isoquinolines (e.g., 1-chloroisoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and HSE Managers in Pharmaceutical R&D.

Introduction: The Scaffold and the Risk

Chlorinated isoquinolines (e.g., 1-chloroisoquinoline, 5-chloroisoquinoline) are critical pharmacophores in modern drug discovery, serving as precursors for antimalarial, antitumor, and antiviral agents [1]. Their utility lies in the reactivity of the carbon-chlorine (C-Cl) bond, which facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

However, this same reactivity introduces specific safety challenges often understated in generic Safety Data Sheets (SDS). This guide moves beyond basic compliance, synthesizing chemical causality with field-proven handling protocols to ensure researcher safety and data integrity during scale-up.

Chemical Identity & Structure-Activity Hazards

To manage safety effectively, one must understand the molecular origins of the hazard. The position of the chlorine atom on the isoquinoline ring dictates its lability and, consequently, its toxicity and instability.

The Reactivity-Toxicity Nexus
  • 1-Chloroisoquinoline (C1-Cl): The chlorine at the C1 position is highly activated due to the electron-withdrawing nature of the adjacent nitrogen. This makes it susceptible to nucleophilic attack, including hydrolysis by atmospheric moisture, releasing hydrogen chloride (HCl) gas [2].

  • 5-, 6-, 7-, 8-Chloroisoquinolines: These isomers are generally more stable but often possess higher lipophilicity, increasing skin permeability and potential systemic toxicity [3].

Key Insight: Treat all C1-chlorinated isoquinolines as moisture-sensitive and lachrymators (tear-inducing), even if not explicitly labeled as such on the container.

Interpreting GHS Classifications for R&D

While standard SDSs list H-codes, they rarely contextualize them for the synthetic chemist. Below is a translation of standard GHS codes into operational reality for chlorinated isoquinolines.

Table 1: Operational Interpretation of GHS Hazards
GHS CodeHazard StatementOperational Reality in the Lab
H315 Causes skin irritationHydrolysis Risk: On contact with sweat/moisture, the C-Cl bond may hydrolyze, generating HCl. This turns a simple "irritation" into a chemical burn.
H319 Causes serious eye irritationFine Dust Hazard: These intermediates are often crystalline solids that generate static dust. Use antistatic weigh boats.
H335 May cause respiratory irritationInhalation Risk: Vapors or dusts are potent mucous membrane irritants. Never handle outside a fume hood.
H302/H312 Harmful if swallowed/contactSystemic Toxicity: Nitrogen heterocycles can target the central nervous system (CNS). Double-glove (Nitrile/Neoprene) is mandatory.

Handling, Storage, & Stability Protocols

Core Directive: The stability of the intermediate directly impacts the safety of the downstream chemistry. Degraded starting material (hydrolyzed to isocarbostyril) can lead to unpredictable exotherms in coupling reactions.

Protocol: Inert Atmosphere Handling

Objective: Prevent hydrolysis and HCl evolution during transfer. Scope: Required for 1-chloroisoquinoline and highly activated analogs.

  • Preparation: Purge the balance enclosure or glovebox with dry Nitrogen (

    
    ) or Argon.
    
  • PPE Verification: Wear chemical-resistant goggles, a lab coat, and double nitrile gloves (minimum thickness 0.11 mm).

  • Transfer:

    • Do not use metal spatulas (corrosion risk if HCl is present). Use porcelain or PTFE-coated tools.

    • Weigh rapidly into a tared, dry flask.

    • Self-Validating Step: Place a strip of moistened pH paper near the container opening. If it turns red, significant HCl evolution is occurring; reseal and check container integrity [4].

  • Storage: Store under inert gas at 2–8°C. Ensure the cap is wrapped with Parafilm or electrical tape to prevent moisture ingress.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling these intermediates based on their specific substitution pattern.

HandlingWorkflow Start Identify Chlorinated Isoquinoline CheckPos Check Cl Position (1-Cl vs. Others) Start->CheckPos IsOne 1-Position (Activated) CheckPos->IsOne C1-Cl IsOther 5,6,7,8-Position (Stable) CheckPos->IsOther Cn-Cl HydrolysisRisk High Hydrolysis Risk (HCl Gen) IsOne->HydrolysisRisk InertHandling Handle in Glovebox/Schlenk Line HydrolysisRisk->InertHandling Validation Validation: pH Paper Test InertHandling->Validation DustRisk Dust/Inhalation Risk IsOther->DustRisk HoodHandling Handle in Fume Hood (Class II) DustRisk->HoodHandling HoodHandling->Validation Storage Store: 4°C, Inert, Parafilm Validation->Storage

Figure 1: Decision logic for handling chlorinated isoquinolines based on structural reactivity.

Emergency Response & Toxicology

In the event of exposure, the "generic" advice in Section 4 of an SDS is often insufficient for these specific compounds.

Decontamination Strategy
  • Skin Contact: Do not just wash with water. Use a 2% Sodium Bicarbonate solution initially to neutralize any potential acidic hydrolysis products (HCl), then wash with soap and water. This prevents acid burns that water alone might exacerbate by spreading the acid [5].

  • Spill Cleanup:

    • Evacuate the immediate area (respiratory hazard).

    • Do not dry sweep (generates dust).

    • Cover spill with a 1:1 mixture of sand and soda ash (sodium carbonate) to neutralize potential acidity.

    • Scoop into a waste container labeled "Toxic Organic Solid."

Visualization: Emergency Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Neut Flush with 2% NaHCO3 Skin->Neut Neutralize Acid EyeWash Eye Wash Station (15 min) Eye->EyeWash Do NOT Neutralize FreshAir Fresh Air + Oxygen (if needed) Inhal->FreshAir Wash Soap & Water (15 min) Neut->Wash Medical Seek Medical Attention (SDS in hand) Wash->Medical EyeWash->Medical FreshAir->Medical

Figure 2: Emergency response triage emphasizing neutralization for skin contact.

Regulatory & Transport Information

When shipping or transporting these intermediates between sites, accurate classification is legally mandatory.

  • UN Number: Typically UN 2811 (Toxic solid, organic, n.o.s.) or UN 3276 (Nitriles, liquid, toxic, n.o.s - if liquid).

  • Hazard Class: 6.1 (Toxic Substances).

  • Packing Group: III (Low danger) or II (Medium danger), depending on specific LD50 data.

  • TSCA (USA): Many specific isomers are not on the public TSCA inventory and must be used under the R&D Exemption [6].

  • REACH (EU): Check ECHA dossiers for registration status; many are registered as intermediates under strictly controlled conditions [7].[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Isoquinoline derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). TSCA Inventory and R&D Exemption Guidelines. Retrieved from [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents and Intermediates. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,5,7-Trichloroisoquinoline from 5,7-dichloroisoquinolin-1(2H)-one

Application Note & Protocol: Synthesis of 1,5,7-Trichloroisoquinoline Topic: A Detailed Guide to the Chlorination of 5,7-dichloroisoquinolin-1(2H)-one using Phosphorus Oxychloride Introduction and Scope Polychlorinated i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 1,5,7-Trichloroisoquinoline

Topic: A Detailed Guide to the Chlorination of 5,7-dichloroisoquinolin-1(2H)-one using Phosphorus Oxychloride

Introduction and Scope

Polychlorinated isoquinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility as scaffolds for the development of novel therapeutic agents and functional materials drives the need for robust and well-understood synthetic protocols. This document provides a comprehensive guide for the synthesis of 1,5,7-trichloroisoquinoline from its corresponding lactam precursor, 5,7-dichloroisoquinolin-1(2H)-one.

This protocol moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the transformation, critical safety considerations for handling the reagents, and a detailed, field-tested experimental procedure. The target audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing this important chemical intermediate.

Reaction Principle and Mechanism

The conversion of the lactam functionality in 5,7-dichloroisoquinolin-1(2H)-one to the 1-chloro derivative is achieved through the action of a powerful dehydrating and chlorinating agent, phosphorus oxychloride (POCl₃). This transformation is analogous to the mechanism observed in related reactions like the Bischler-Napieralski cyclization.[1]

The core principle involves the activation of the amide carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the lactam oxygen of the isoquinolinone attacks the phosphorus atom of POCl₃.

  • Intermediate Formation: This attack forms a highly reactive imidoyl phosphate intermediate. The formation of a strong phosphorus-oxygen bond is a key driving force for this step.[2]

  • Chloride Attack & Aromatization: A chloride ion, liberated from the POCl₃, then acts as a nucleophile, attacking the C1 position of the isoquinoline ring. This step is followed by the elimination of a dichlorophosphate moiety and subsequent aromatization to yield the stable 1,5,7-trichloroisoquinoline product.

This reaction is typically performed using an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.[3]

Critical Safety Protocols

Phosphorus oxychloride (POCl₃) is an extremely hazardous substance. It is highly toxic, corrosive, and reacts violently with water.[4][5] Strict adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (Neoprene or butyl rubber are recommended).[6][7][8]

  • Fume Hood: All operations involving POCl₃ must be conducted inside a certified chemical fume hood with excellent ventilation to prevent inhalation of its corrosive vapors.[6][7]

  • Anhydrous Conditions: The reaction must be set up under strictly anhydrous (dry) conditions. All glassware should be flame-dried or oven-dried before use. POCl₃ reacts violently with moisture, releasing toxic hydrogen chloride (HCl) gas.[6]

  • Emergency Equipment: Ensure that an emergency safety shower and eyewash station are immediately accessible.[4][5][6] Have an appropriate quenching agent (e.g., sodium bicarbonate powder) ready for small spills.

  • Quenching Procedure: The work-up, which involves quenching the excess POCl₃, is the most hazardous step. The reaction mixture must be added very slowly and carefully to a large volume of crushed ice with vigorous stirring. This procedure must be performed in the back of a fume hood with the sash pulled down.

Experimental Guide: Synthesis of 1,5,7-Trichloroisoquinoline

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5,7-dichloroisoquinolin-1(2H)-one≥97%Sigma-Aldrich, etc.Starting Material (SM)
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich, etc.Chlorinating Agent/Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedNeutralization/Quenching
Brine (Saturated NaCl)Aqueous SolutionLab PreparedWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFisher Scientific, etc.Drying Agent
Silica Gel230-400 meshSorbent Technologies, etc.Column Chromatography
HexanesACS GradeFisher Scientific, etc.Chromatography Eluent
  • Equipment: Round-bottom flask, reflux condenser, heating mantle with stirrer, dropping funnel, nitrogen/argon inlet, glass funnel, separatory funnel, rotary evaporator, standard glassware for chromatography.

Reaction Workflow Diagram

SynthesisWorkflow SM Starting Material: 5,7-dichloroisoquinolin-1(2H)-one Reagent Add Phosphorus Oxychloride (POCl₃, excess) SM->Reagent Reaction Heat to Reflux (~110 °C, 2-4 h) Monitor by TLC Reagent->Reaction Workup Work-up: SLOWLY pour onto crushed ice / NaHCO₃(aq) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Wash Wash Organic Layer: 1. H₂O 2. Brine Extraction->Wash Dry Dry over Na₂SO₄, Filter, Concentrate Wash->Dry Purify Purification: Silica Gel Chromatography Dry->Purify Product Final Product: 1,5,7-Trichloroisoquinoline Purify->Product

Caption: Workflow for the synthesis of 1,5,7-Trichloroisoquinoline.

Step-by-Step Protocol
  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Ensure the entire setup is under a positive pressure of inert gas.

  • Charging the Flask: To the flask, add 5,7-dichloroisoquinolin-1(2H)-one (1.0 eq).

  • Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (10-15 eq, serving as reagent and solvent) to the flask at room temperature.

  • Reaction: Heat the resulting suspension to reflux (approx. 105-110 °C) using a heating mantle. The mixture should become a clear solution as the reaction progresses.[3]

  • Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC), typically checking every hour after the first hour. The reaction is generally complete within 2-4 hours. A suitable eluent system for TLC is 20-30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting material.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Work-up (Critical Step): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water. Slowly and carefully , pour the cooled reaction mixture into the beaker of ice. The addition should be done portion-wise to control the exothermic reaction and the evolution of HCl gas.[3]

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated aqueous sodium bicarbonate solution until the pH of the mixture is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water (1x) and then with brine (1x) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure 1,5,7-trichloroisoquinoline.

Quantitative Data Summary
ParameterValueNotes
Molar Ratio (SM:POCl₃)1 : 10-15Excess POCl₃ drives the reaction to completion.
Reaction Temperature~110 °C (Reflux)Standard for this transformation.
Reaction Time2 - 4 hoursMonitor by TLC for optimal time.
Expected Yield80 - 95%Yields can vary based on scale and purity of reagents.
Product AppearanceWhite to off-white solid
Molecular FormulaC₉H₄Cl₃N
Molecular Weight232.50 g/mol

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient heating time or temperature; moisture in the reaction.Ensure the reaction is at a full reflux. Check that all glassware was properly dried. If necessary, extend the reaction time.
Low Yield Incomplete reaction; loss of product during work-up or purification.Ensure pH is neutral/basic before extraction to prevent the protonated product from remaining in the aqueous layer. Be careful during the quenching step.
Dark-colored Crude Product Decomposition due to excessive heating.Do not exceed the reflux temperature of POCl₃. Minimize the reaction time once the starting material is consumed.
Difficult Purification Formation of side products.Ensure high-purity starting materials. If side products are present, careful optimization of the chromatography gradient may be required.

References

  • New Jersey Department of Health. (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]

  • Penta. (2025). Phosphorus(V) oxychloride Safety Data Sheet. [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride Safety Data Sheet. [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409–10413. [Link]

  • Singh, P., & Kumar, V. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Sharma, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • H.H. Zoorob, et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]

  • S. G. Killedar, et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. ResearchGate. [Link]

  • Te-Lin Wu, et al. (2012). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. PMC - NIH. [Link]

  • Organic Chemistry Data. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • Reddit. (2019). What's the role of POCl3 in this reaction?[Link]

  • Boyle, G. M., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • Chemical Synthesis Database. (2025). 5,7,8-trichloroisoquinoline. [Link]

  • Faghih, Z., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

  • Si, C., & Myers, A. G. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. [Link]

  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Heterocycles. [Link]

  • Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic...[Link]

  • Google Patents. (2020). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • Herradón, B., et al. (2000). Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions. Academia.edu. [Link]

  • PubMed. (2022). 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants...[Link]

  • S. D. Trivedi, et al. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • Drinking Water Inspectorate. (n.d.). Chlorine disinfection. [Link]

  • Lebedev, A. T., et al. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). PMC. [Link]

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography... PubMed. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives...[Link]

  • ResearchGate. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]

  • ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography...[Link]

Sources

Application

Regioselective C1 Functionalization of 1,5,7-Trichloroisoquinoline via Nucleophilic Aromatic Substitution

An Application Note for Researchers and Drug Development Professionals Abstract 1,5,7-Trichloroisoquinoline is a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

1,5,7-Trichloroisoquinoline is a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The strategic placement of three chlorine atoms offers distinct opportunities for sequential functionalization. This application note provides a detailed guide to the selective nucleophilic aromatic substitution (SNAr) at the C1 position. We will explore the underlying electronic principles that govern this high regioselectivity, present detailed, validated protocols for the substitution with various nucleophiles, and offer practical guidance for troubleshooting. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for the synthesis of novel, highly substituted isoquinoline derivatives.

Part 1: Theoretical and Mechanistic Framework

The Electronic Landscape of Trichloroisoquinoline

The reactivity of halogenated N-heterocycles is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. In the isoquinoline system, the nitrogen atom significantly lowers the electron density of the pyridine ring, making the carbons in this ring (notably C1 and C3) highly electrophilic and thus susceptible to nucleophilic attack. Halogens at these positions, such as the chlorine at C1, become excellent leaving groups in the context of a nucleophilic aromatic substitution (SNAr) reaction.[1][2]

The Basis of C1 Regioselectivity

The selective substitution at the C1 position over C5 and C7 is a direct consequence of the stabilization of the reaction intermediate. The SNAr mechanism is a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Attack at C1: When a nucleophile attacks the C1 position, the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance. This provides substantial stabilization for the Meisenheimer complex, lowering the activation energy for its formation.

  • Attack at C5/C7: The chlorine atoms at C5 and C7 are on the carbocyclic (benzene) ring. While activated by the overall electron-deficient nature of the fused ring system, they lack the direct, powerful resonance stabilization afforded by the ring nitrogen that the C1 position enjoys.

Therefore, nucleophilic attack occurs preferentially and often exclusively at the C1 position under kinetically controlled conditions. This inherent reactivity makes 1,5,7-trichloroisoquinoline an excellent substrate for building molecular complexity in a controlled manner, starting with the most activated site. This principle of regioselectivity is a well-documented phenomenon in related heterocyclic systems like 2,4-dichloroquinazolines, where the C4 position (analogous to C1 in isoquinoline in its relation to a ring nitrogen) is the most reactive site.[5][6][7]

The SNAr Mechanism at C1

The substitution proceeds via a stepwise addition-elimination pathway.

SNAr_Mechanism sub 1,5,7-Trichloroisoquinoline + Nu⁻ mc Meisenheimer Complex (Resonance Stabilized) sub->mc Step 1: Nucleophilic Attack prod 1-Substituted-5,7-dichloroisoquinoline + Cl⁻ mc->prod Step 2: Elimination of Cl⁻

Caption: The Addition-Elimination SNAr mechanism at C1.

Part 2: Protocols for Selective C1 Substitution

General Experimental Considerations
  • Solvents: Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are highly effective as they can solvate the charged intermediate and operate at a wide range of temperatures.[3][8]

  • Base: For neutral nucleophiles like amines or for weakly acidic nucleophiles like phenols, a non-nucleophilic base is often required to neutralize the HCl generated during the reaction or to deprotonate the nucleophile. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA).[3] For very weakly acidic nucleophiles like alcohols, a strong base such as sodium hydride (NaH) is necessary to pre-form the nucleophilic alkoxide.

  • Temperature: Reactions with potent nucleophiles (e.g., secondary amines) may proceed at room temperature, while less reactive nucleophiles often require heating (50-140 °C) to achieve a reasonable reaction rate.[8]

  • Atmosphere: While many SNAr reactions are robust, performing them under an inert atmosphere (e.g., Nitrogen or Argon) is good practice, especially when using strong, air-sensitive bases like NaH.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Characterization a Dissolve 1,5,7-trichloroisoquinoline in appropriate solvent b Add Nucleophile (1.1-1.5 eq) a->b c Add Base (1.5-2.0 eq) (if required) b->c d Heat to desired temperature under inert atmosphere c->d e Monitor progress by TLC or LC-MS d->e f Cool to RT, Quench reaction (e.g., with water) e->f g Extract with organic solvent f->g h Purify by column chromatography or recrystallization g->h i Confirm structure by ¹H NMR, ¹³C NMR, MS h->i

Caption: General workflow for selective C1 substitution.

Protocol 1: C1-Amination with a Secondary Amine (e.g., Pyrrolidine)

This protocol details the reaction with a moderately reactive amine nucleophile.

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,5,7-trichloroisoquinoline (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMSO (approx. 0.2 M concentration). Add pyrrolidine (1.2 eq) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to yield the pure 1-(pyrrolidin-1-yl)-5,7-dichloroisoquinoline.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Protocol 2: C1-Alkoxylation with an Alcohol (e.g., Methanol)

This protocol requires a strong base to generate the potent alkoxide nucleophile.

  • Nucleophile Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Cool the suspension to 0 °C.

  • Alkoxide Formation: Slowly add methanol (1.5 eq) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for another 20 minutes until hydrogen evolution ceases.

  • Substrate Addition: Dissolve 1,5,7-trichloroisoquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it to the sodium methoxide solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford 1-methoxy-5,7-dichloroisoquinoline.

  • Characterization: Confirm the product's identity and purity.

Part 3: Data Summary and Troubleshooting

Summary of Reaction Parameters for C1 Substitution
Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Relative Reactivity
Nitrogen Pyrrolidine, MorpholineK₂CO₃, DIPEADMSO, DMF25 - 80High
AnilineK₂CO₃, Cs₂CO₃Dioxane, DMF80 - 120Moderate
Oxygen Methanol, EthanolNaH, KHTHF, DMF60 - 100Moderate (as alkoxide)
PhenolK₂CO₃, NaHDMF, NMP80 - 140Low (as phenoxide)
Sulfur ThiophenolK₂CO₃, Et₃NDMF, DMSO25 - 60Very High
Sodium ThiolateNoneDMF25 - 50Very High

Note: This table provides generalized conditions. Optimization is often necessary for specific substrates.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Base is too weak or insoluble.1. Increase reaction temperature. 2. Use a stronger base (e.g., NaH) to pre-form a more potent nucleophile. 3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃).
Multiple Products 1. Reaction is too forcing (high temp/long time), leading to substitution at C5/C7. 2. Degradation of starting material or product.1. Reduce reaction temperature and/or time. 2. Ensure an inert atmosphere and use high-purity, dry solvents.
Difficulty in Purification 1. Product is highly polar. 2. Contamination with base or salts.1. Use a more polar eluent system or switch to reverse-phase chromatography. 2. Perform a thorough aqueous workup, including a brine wash, to remove salts.

Conclusion

The C1 position of 1,5,7-trichloroisoquinoline is highly activated towards nucleophilic aromatic substitution, enabling its selective functionalization with a wide array of nitrogen, oxygen, and sulfur nucleophiles. This inherent regioselectivity, driven by the electronic influence of the ring nitrogen, allows for a predictable and controlled approach to synthesizing 1-substituted-5,7-dichloroisoquinolines. These products serve as valuable intermediates for further diversification at the remaining C5 and C7 positions, providing a robust platform for the development of novel compounds in pharmaceutical and materials research.

References

  • (Reference details for general isoquinoline reactivity will be synthesized
  • Myers, A. G. Research Group. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link][9]

  • (Reference details for general SNAr principles will be synthesized
  • National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. [Link][10]

  • (Reference details for related heterocyclic reactivity will be synthesized
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][5]

  • (Reference details for directed SNAr reactions will be synthesized
  • (Reference details for SNAr in aqueous media will be synthesized
  • Andy Process Chem. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. [Link][3]

  • (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. [Link][1]

  • (Reference details for thiolation reactions will be synthesized
  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link][4]

  • (Reference details for chloroquinolinone reactions will be synthesized
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link][2]

  • (Reference details for mechanistic considerations in related systems will be synthesized
  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link][6]

  • (Reference details for comparative reactivity will be synthesized
  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][7]

Sources

Method

Application Note: 1,5,7-Trichloroisoquinoline as a Multivalent Scaffold in Drug Discovery

Abstract This guide outlines the strategic utilization of 1,5,7-Trichloroisoquinoline (CAS: 21647-86-5) as a high-value scaffold for medicinal chemistry. Unlike generic isoquinolines, this tris-chlorinated core offers a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the strategic utilization of 1,5,7-Trichloroisoquinoline (CAS: 21647-86-5) as a high-value scaffold for medicinal chemistry. Unlike generic isoquinolines, this tris-chlorinated core offers a distinct regioselective reactivity profile , enabling the sequential construction of complex, tri-functionalized libraries. This document provides validated protocols for distinguishing between the highly reactive C1 position and the less reactive C5/C7 positions, facilitating the development of kinase inhibitors, antiviral agents, and intercalating small molecules.

Introduction: The Privileged Scaffold

Isoquinolines are classified as "privileged structures" (Wermuth), capable of binding to diverse biological targets including kinases (e.g., Rho-kinase, JNK), G-protein coupled receptors, and viral polymerases.[1]

The 1,5,7-Trichloroisoquinoline derivative is particularly valuable because it acts as a molecular switchboard . The electronic disparity between the chlorine atoms allows researchers to "program" the molecule sequentially:

  • C1-Cl: Highly electrophilic (imidoyl chloride-like). Susceptible to mild Nucleophilic Aromatic Substitution (

    
    ) and rapid Pd-catalyzed coupling.
    
  • C5-Cl & C7-Cl: Aromatic chlorides. Require activated transition-metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.

Chemo-Selectivity Profile

The success of this scaffold relies on exploiting the reactivity hierarchy illustrated below.

ReactivityMap Scaffold 1,5,7-Trichloroisoquinoline C1 C1 Position (High Reactivity) Scaffold->C1 C57 C5 & C7 Positions (Low Reactivity) Scaffold->C57 SNAr SNAr (Amines/Alkoxides) No Catalyst needed C1->SNAr Suzuki Pd-Catalyzed Coupling (Room Temp - 60°C) C1->Suzuki HardSuzuki High-Temp Pd Coupling (>100°C, SPhos/XPhos) C57->HardSuzuki

Figure 1: Reactivity hierarchy of the 1,5,7-trichloroisoquinoline core. The C1 position serves as the primary gateway for functionalization.

Experimental Protocols

Protocol A: C1-Selective Nucleophilic Aromatic Substitution ( )

Objective: Install an amine or alkoxide pharmacophore at C1 without disturbing C5/C7. Mechanism: The C1-Cl bond is activated by the adjacent ring nitrogen (C=N bond), behaving similarly to an acid chloride or imidoyl chloride.

Materials
  • Substrate: 1,5,7-Trichloroisoquinoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) or Alcohol

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 1,5,7-trichloroisoquinoline (100 mg, 0.43 mmol) in anhydrous NMP (2.0 mL) in a sealed vial.

  • Addition: Add DIPEA (150 µL, 0.86 mmol) followed by the amine nucleophile (0.52 mmol).

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Anilines/Steric Hindrance: Heat to 60°C for 4–12 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (fluorescent).
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with Water (

      
       mL) to remove NMP.
      
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Expert Insight: Avoid using strong alkoxide bases (e.g., NaH, NaOtBu) at high temperatures initially, as they may induce benzyne formation or non-selective substitution at C5/C7 if the reaction is pushed too hard.

Protocol B: C1-Selective Suzuki-Miyaura Coupling

Objective: Form a C-C bond at C1 using a boronic acid. Selectivity Logic: Oxidative addition of Pd(0) occurs fastest at the most electron-deficient C-Cl bond (C1).

Materials
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for steric bulk)
  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial with 1,5,7-trichloroisoquinoline (1.0 equiv), Boronic acid (1.1 equiv), and Catalyst (0.05 equiv). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME and 2M

    
     via syringe.
    
  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

    • Note: Do not exceed 110°C to prevent activation of C5/C7.

  • Workup: Filter through a Celite pad. Extract with EtOAc.

  • QC Check:

    
     NMR should show the disappearance of the C1 proton signal (if comparing to a dechlorinated reference) or a shift in the aromatic region. The distinct doublet patterns of C5/C7 protons will remain, though slightly shifted.
    
Protocol C: Late-Stage Functionalization of C5/C7

Objective: After C1 is substituted, functionalize the remaining chlorides. Challenge: C5 and C7 are deactivated. Requires electron-rich ligands.

Materials
  • Catalyst: Buchwald Generation 3 Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Base:

    
     or NaOtBu.
    
Methodology
  • Setup: In a glovebox or under strict Argon flow, combine the C1-substituted intermediate (1.0 equiv) with the second nucleophile (boronic acid or amine, 2.5 equiv for bis-substitution).

  • Catalysis: Add XPhos Pd G3 (5–10 mol%).

  • Conditions: Heat to 100–120°C for 16–24 hours.

  • Differentiation: To differentiate C5 from C7, steric control is required. C5 is "peri" to the C4 position and the nitrogen ring system, often making it more sterically crowded but electronically distinct. If mono-substitution is desired at this stage, use 1.0 equiv of nucleophile and separate regioisomers via HPLC.

Data Summary & Validation

Reaction Condition Comparison Table
Reaction TypeTarget PositionCatalyst/ReagentTemp (°C)Yield (Typical)Selectivity

C1DIPEA / Amines25–6085–95%>98% C1
Suzuki (Type I) C1

8070–85%>95% C1
Suzuki (Type II) C5 & C7XPhos Pd G3110+50–70%Mixed C5/C7
Buchwald C5 & C7RuPhos Pd G3100+60–80%Mixed C5/C7

*Note: Regioisomers at C5/C7 often require chromatographic separation if the C1 substituent does not induce significant steric bias.

Validated Signaling Pathway Application (Kinase Inhibition)

1,5,7-Trichloroisoquinoline derivatives are frequently designed to inhibit kinases by mimicking the ATP purine core.

SAR_Workflow Start 1,5,7-Trichloroisoquinoline Step1 Step 1: C1 Functionalization (Hinge Binder Installation) Start->Step1 Protocol A/B Step2 Step 2: C5/C7 Modification (Solubility/Selectivity Tuning) Step1->Step2 Protocol C Library Focused Library (50-100 analogs) Step2->Library Screen Kinase Screening (IC50 Determination) Library->Screen

Figure 2: SAR Workflow for developing kinase inhibitors using the 1,5,7-trichloroisoquinoline scaffold.

References

  • Privileged Structures in Drug Discovery: Wermuth, C. G.[1][2] "Selective Optimization of Side Activities: Another Way for Drug Discovery." Journal of Medicinal Chemistry, 2004.

  • Isoquinoline Reactivity & Synthesis: Luo, C., et al. "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs." Anti-Cancer Agents in Medicinal Chemistry, 2021.[1][3]

  • Regioselective Functionalization: Corio, A., et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review."[4] Molecules, 2021.[2][4] (Provides mechanistic parallels for isoquinoline systems).

  • Palladium-Catalyzed Cross-Coupling: Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds."[5] Nobel Lecture, 2010.[5]

  • Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution (SN1, SN2) and Heterocycles." Organic Chemistry Portal.

Sources

Application

Application Note: Regioselective Sonogashira Coupling of Trichloroisoquinoline Derivatives

Executive Summary This application note details the protocols for the regioselective Sonogashira cross-coupling of 1,3,4-trichloroisoquinoline . Due to the distinct electronic environments of the C1, C3, and C4 positions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the regioselective Sonogashira cross-coupling of 1,3,4-trichloroisoquinoline . Due to the distinct electronic environments of the C1, C3, and C4 positions on the isoquinoline ring, precise control over reaction conditions allows for the selective synthesis of mono-, di-, and tri-alkynylated derivatives.

This guide prioritizes the C1-selective mono-alkynylation , as this is the most chemically distinct and valuable transformation for medicinal chemistry scaffolds. We provide a self-validating workflow ensuring high regiocontrol (>95:5) and reproducibility.

Scientific Foundation & Regioselectivity

Electronic Landscape

The reactivity of polychlorinated isoquinolines in Pd-catalyzed cross-couplings is governed by the inductive effect of the ring nitrogen. The electron deficiency decreases in the order C1 > C3 > C4 .

  • C1 (Position

    
    ):  Highly electrophilic due to the adjacent nitrogen (C=N bond character). Reacts under mild conditions (Room Temperature).[1][2]
    
  • C3 (Position

    
    ):  Moderately reactive; requires elevated temperatures or specialized ligands.
    
  • C4 (Position

    
    ):  Least reactive; electron-rich compared to C1/C3. Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, Buchwald precatalysts) to facilitate oxidative addition.
    
Mechanistic Pathway & Selectivity Map

The following diagram illustrates the stepwise reactivity hierarchy, guiding the synthetic strategy.

Regioselectivity Substrate 1,3,4-Trichloroisoquinoline C1_Product C1-Alkynyl Product (Major Kinetic Product) Substrate->C1_Product Pd(PPh3)2Cl2, CuI RT, 1.05 eq Alkyne (Fast Oxidative Addition) C3_Product C1,C3-Dialkynyl Product C1_Product->C3_Product Pd(PPh3)4, Heat >2.5 eq Alkyne C4_Product C1,C3,C4-Trialkynyl Product C3_Product->C4_Product Pd-XPhos G2 High Temp, Excess Alkyne

Figure 1: Stepwise reactivity hierarchy of trichloroisoquinoline. C1 oxidative addition is kinetically favored.

Experimental Protocols

Protocol A: C1-Selective Mono-Alkynylation

Objective: Synthesize 1-alkynyl-3,4-dichloroisoquinoline with <5% impurity from bis-coupling.

Reagents & Materials
ComponentSpecificationEquiv.Role
Substrate 1,3,4-Trichloroisoquinoline1.0Electrophile
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.05Nucleophile (Limiting reagent for selectivity)
Catalyst Pd(PPh

)

Cl

0.02 (2 mol%)Catalyst (Stable, mild)
Co-Catalyst CuI0.01 (1 mol%)Activates alkyne
Base Triethylamine (Et

N)
3.0Acid scavenger
Solvent Anhydrous THF or DMF[0.2 M]Solvent (Degassed)
Step-by-Step Procedure
  • System Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

    • Evacuate and backfill with Argon (x3). Note: Oxygen causes Glaser homocoupling of the alkyne and catalyst deactivation.[3]

  • Reagent Loading:

    • Add 1,3,4-trichloroisoquinoline (1.0 equiv), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (2 mol%), and CuI (1 mol%) to the flask.
    • Critical Step: Add degassed solvent (THF) via syringe.

    • Add Et

      
      N (3.0 equiv). The solution usually turns yellow/orange.
      
  • Alkyne Addition (The "Slow-Drip" Control):

    • Dissolve the terminal alkyne (1.05 equiv) in a small volume of degassed THF.

    • Add the alkyne solution dropwise over 15 minutes at Room Temperature (20-25°C) .

    • Rationale: Keeping the alkyne concentration low relative to the substrate prevents competitive coupling at the C3 position.

  • Reaction Monitoring (Self-Validation):

    • Stir at RT.[1][4]

    • Checkpoint: Check TLC or LCMS at 1 hour.

      • Target: Disappearance of trichloroisoquinoline.

      • Stop Condition: If >95% conversion is observed, quench immediately. Prolonged stirring promotes C3 coupling.

  • Workup:

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C1-product is typically less polar than the starting material but more polar than the bis-coupled byproduct.

Protocol B: Exhaustive Coupling (Synthesis of Tri-Alkynyl Derivatives)

Objective: Functionalize C1, C3, and C4 positions.

  • Catalyst Change: Switch to Pd(OAc)

    
     (5 mol%) + XPhos (10 mol%)  or Pd(tBu
    
    
    
    P)
    
    
    .
  • Temperature: Heat to 80-100°C .

  • Stoichiometry: Use 4.0 equiv of alkyne.

  • Solvent: Toluene or 1,4-Dioxane (higher boiling points).

Experimental Workflow & Decision Tree

The following workflow diagram ensures the operator makes the correct decisions based on real-time observations.

Workflow Start Start: Degas Solvents Setup Add Substrate, Pd, Cu, Base Start->Setup Addition Dropwise Alkyne Addition (RT) Setup->Addition Monitor TLC/LCMS Check (1 hr) Addition->Monitor Decision Is SM consumed? Monitor->Decision Quench Quench & Workup Decision->Quench Yes (>95%) Heat Increase Temp to 40°C Decision->Heat No (<50%) Heat->Monitor Re-check in 1 hr

Figure 2: Operational workflow for C1-selective coupling. Monitoring prevents over-reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoning of Pd by Isoquinoline NitrogenSwitch to Pd(MeCN)

Cl

or increase catalyst loading to 5 mol%.
Homocoupling (Glaser) Oxygen presenceRe-degas solvents (freeze-pump-thaw). Use Copper-free conditions (PdCl

(PPh

)

, excess amine, 60°C).
Poor Regioselectivity (C1/C3 mix) Temperature too highRun reaction at 0°C initially. Ensure slow addition of alkyne.
Pd Black Formation Catalyst decompositionAdd additional ligand (PPh

, 2-4 equiv relative to Pd) to stabilize the active species.

References

  • Reddy, E. A., et al. (2008). "Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water." Tetrahedron, 64(30–31), 7143–7150.

    • Establishes the reactivity of 2,4-dichloroquinoline (analogous to 1,3-dichloroisoquinoline), confirming the alpha-position reactivity.
  • Roesch, K. R., & Larock, R. C. (1999).[4][5] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling." Organic Letters, 1(4), 553-556.

    • Foundational text on Pd-catalyzed isoquinoline synthesis and functionaliz
  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides." Journal of the American Chemical Society, 129(11), 3358-3366.

    • Provides the protocol for "difficult" couplings (C3/C4 positions) using XPhos ligands.
  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

    • Comprehensive review covering mechanism, copper-free variants, and regioselectivity principles.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 1-chloroisoquinoline during workup

Welcome to the technical support guide for handling 1-chloroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 1-chloroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent reactivity of 1-chloroisoquinoline, while synthetically useful, presents specific challenges, most notably its susceptibility to hydrolysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your yield and purity by preventing the formation of the common hydrolysis byproduct, 1-isoquinolinone.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section addresses specific issues you may encounter during the workup of reactions involving 1-chloroisoquinoline.

Q1: My post-workup analysis (NMR, LC-MS) shows my product is contaminated with a significant amount of 1-isoquinolinone. What is causing this and how can I avoid it?

A1: This is a classic case of hydrolysis. 1-Chloroisoquinoline is highly susceptible to nucleophilic aromatic substitution, where water acts as the nucleophile, displacing the chloride to form the more thermodynamically stable lactam, 1-isoquinolinone. This process is significantly accelerated by basic or even neutral pH conditions.

The presence of water during a standard aqueous workup is the primary cause. The nitrogen atom in the isoquinoline ring activates the C1 position, making it highly electrophilic and prone to attack by water.

Mechanism of Hydrolysis

The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. Water attacks the electron-deficient C1 carbon, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final product.

Caption: Mechanism of 1-chloroisoquinoline hydrolysis.

Solutions to Prevent Hydrolysis

Your strategy should focus on rigorously excluding or passivating the nucleophile (water) during the workup. You have several effective options:

1. Controlled Aqueous Workup (Acidic Conditions): If an aqueous workup is unavoidable, maintaining a low pH is critical. Protonation of the isoquinoline nitrogen deactivates the ring system towards nucleophilic attack.

  • Protocol: Use ice-cold dilute hydrochloric acid (e.g., 0.1 M to 1 M HCl) for all aqueous washes. The protonated amine salt will partition into the aqueous layer, but if your desired product is in the organic phase, this method protects the C-Cl bond.[1]

  • Causality: By protonating the ring nitrogen, you introduce a positive charge, which significantly reduces the electrophilicity of the C1 position through resonance and inductive effects, thereby slowing the rate of hydrolysis.

2. Non-Aqueous Workup: This is the most robust method for preventing hydrolysis as it completely avoids the problematic reagent (water).

  • Protocol:

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk solvent.

    • Redissolve the residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Filter the solution through a plug of an inert drying agent like silica gel or Celite topped with anhydrous sodium sulfate.

    • Wash the plug with additional dry solvent to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

3. Minimize Contact Time and Temperature: If you must perform an aqueous workup, every second and every degree counts.

  • Best Practices:

    • Pre-chill all aqueous solutions (water, brine, etc.) in an ice bath before use.

    • Perform extractions quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods.

    • Work in smaller batches if possible to expedite the process. The rate of hydrolysis is highly temperature-dependent.[2]

Workup Condition Comparison
Workup ConditionRisk of HydrolysisRecommendationRationale
Aqueous NaOH / KOH Very HighAVOID Strong base catalyzes rapid hydrolysis.
Aqueous NaHCO₃ / Na₂CO₃ HighAVOID Weakly basic conditions are sufficient to cause significant hydrolysis.[3]
Neutral Water (pH ~7) Moderate to HighUse with extreme cautionHydrolysis will still occur, especially with longer exposure times.
Aqueous Brine (sat. NaCl) ModerateUse cold & quicklyPrimarily for removing bulk water from the organic phase, but still poses a risk.[2]
Cold Dilute HCl (aq) LowRECOMMENDED Acidic pH deactivates the ring, protecting the C-Cl bond from nucleophilic attack.
Non-Aqueous Filtration Very LowHIGHLY RECOMMENDED Completely avoids water, eliminating the primary cause of hydrolysis.
Q2: I need to neutralize residual acid from my reaction. Can I use a base like sodium bicarbonate?

A2: It is strongly advised not to use any aqueous base. As detailed in the table above, even a weak base like sodium bicarbonate will significantly promote the hydrolysis of 1-chloroisoquinoline to 1-isoquinolinone.[3]

Alternative Strategies for Acid Removal:

  • Non-Aqueous Amine Scavengers: If your product is stable to them, use a polymer-supported amine or a bulky, non-nucleophilic amine like 2,6-lutidine in an organic solvent, followed by filtration.

  • Azeotropic Removal: For volatile acids like HCl, co-evaporation with a suitable solvent like toluene under reduced pressure can be effective.

  • Direct Chromatography: If the crude mixture is amenable, purification by column chromatography will effectively separate your product from non-volatile acids.

Frequently Asked Questions (FAQs)

Q1: Why is the C1 position on the isoquinoline ring so reactive?

A1: The reactivity of 1-chloroisoquinoline is a direct result of its electronic structure. The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group through induction and resonance. This effect is most pronounced at the alpha (C1) and gamma (C3) positions, making the C1 carbon significantly electron-deficient (electrophilic). This inherent electrophilicity makes it an excellent site for attack by nucleophiles, including water.[4][5]

Q2: What is the best way to store 1-chloroisoquinoline to ensure its long-term stability?

A2: To prevent degradation from atmospheric moisture, 1-chloroisoquinoline should be stored as a solid in a tightly sealed container.[6] For optimal stability, store it in a cool (2-8 °C), dark, and dry environment, preferably under an inert atmosphere such as argon or nitrogen.[5] Avoid storing it in solution for extended periods.

Q3: How can I monitor the reaction for the formation of the 1-isoquinolinone byproduct?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): 1-Isoquinolinone is a lactam and is significantly more polar than 1-chloroisoquinoline. It will have a much lower Rf value on a silica gel TLC plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent method for both separating the product from the byproduct and confirming their identities by their respective molecular weights (1-chloroisoquinoline: m/z 163.6; 1-isoquinolinone: m/z 145.16).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can clearly distinguish the two compounds. The chemical shifts of the protons on the isoquinoline ring will be different, and the disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of a new set of signals will indicate hydrolysis.

Decision Workflow for Workup

Use the following decision tree to select the optimal workup strategy for your specific experimental conditions.

Caption: Decision tree for selecting a workup procedure.

References

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.ACS Sustainable Chemistry & Engineering.
  • Transitioning organic synthesis from organic solvents to water. What's your E Factor?Green Chemistry.
  • Mechanism for the hydrolysis of 1-chloropropane.Gauth.
  • 1-Chloroisoquinoline synthesis.ChemicalBook.
  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones.The Journal of Organic Chemistry.
  • Workup: Amines.University of Rochester, Department of Chemistry.
  • Workup for Polar and Water-Soluble Solvents.University of Rochester, Department of Chemistry.
  • An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.Benchchem.
  • Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.Benchchem.
  • Organic Reaction Workup Formulas for Specific Reagents.University of Rochester, Department of Chemistry.
  • A Versatile Synthesis of Substituted Isoquinolines.Angewandte Chemie International Edition.
  • 1-Chloroisoquinoline.ChemicalBook.
  • Synthesis routes of 5-Amino-1-chloroisoquinoline.Benchchem.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.Chemical Reviews.
  • 1-Chloroisoquinoline.CymitQuimica.
  • 1-Chloroisoquinoline.Chem-Impex.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.Benchchem.

Sources

Optimization

Technical Support Center: A Scientist's Guide to Minimizing Dechlorination in Palladium-Catalyzed Reactions

Welcome to your dedicated resource for troubleshooting and optimizing palladium-catalyzed reactions. As a Senior Application Scientist, I understand that while palladium catalysis is a powerful tool for C-C and C-N bond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your dedicated resource for troubleshooting and optimizing palladium-catalyzed reactions. As a Senior Application Scientist, I understand that while palladium catalysis is a powerful tool for C-C and C-N bond formation, the unwanted side reaction of hydrodehalogenation—particularly dechlorination—can be a significant challenge, leading to reduced yields and complex purification.

This guide is structured to provide not just solutions, but a deeper mechanistic understanding of why dechlorination occurs and how strategic experimental choices can suppress it. We will move from foundational questions to advanced troubleshooting, equipping you with the knowledge to proactively design more robust and efficient reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy

This section addresses the fundamental "what" and "why" of dechlorination, providing the core knowledge needed to make informed decisions in the lab.

Q1: What is dechlorination and why does it happen in my cross-coupling reaction?

A: Dechlorination, also known as hydrodehalogenation, is a side reaction where the aryl chloride (Ar-Cl) starting material is converted into the corresponding arene (Ar-H) instead of the desired cross-coupled product.[1] This occurs when the palladium catalyst enters a competing catalytic cycle.

The root cause is the formation of a palladium-hydride (Pd-H) species.[2] After the initial, and often rate-limiting, oxidative addition of the Ar-Cl to the Pd(0) catalyst, the resulting Ar-Pd(II)-Cl complex is at a critical juncture. Instead of proceeding through the desired transmetalation step, it can react with a hydride source. This forms an Ar-Pd(II)-H intermediate, which then undergoes rapid reductive elimination to yield the undesired Ar-H product and regenerates the Pd(0) catalyst.[3]

cluster_0 Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Cl Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Transmetalation Ar-Pd(II)(L)₂-R OxAdd->Transmetalation Transmetalation (+ R-M) PdH Ar-Pd(II)(L)₂-H OxAdd->PdH Hydride Transfer Product Desired Product (Ar-R) Transmetalation->Product Reductive Elimination Dechlor_Source Hydride Source (e.g., Base, Solvent) Dechlor_Source->PdH Byproduct Dechlorinated Byproduct (Ar-H) PdH->Byproduct Reductive Elimination inv1->Pd0 Catalyst Regeneration inv2->Pd0 Catalyst Regeneration

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Q2: What are the common sources of the hydride (H⁻) that causes dechlorination?

A: Identifying the hydride source is the first step in troubleshooting. Common culprits include:

  • Amine Bases: Tertiary amines, often used as bases or solvents, can be a source of hydrides.[2]

  • Alcohol Solvents: Solvents like methanol or ethanol can generate palladium hydride species, especially in the presence of a base.[4][5]

  • Formate Salts: While sometimes used intentionally for hydrodehalogenation, trace formate impurities or their in-situ formation can be problematic.[1][6]

  • Water: In some systems, particularly with phosphine oxidation, water can be an indirect source of protons that lead to hydride formation pathways.

  • Organoboron Reagents: In Suzuki couplings, β-hydride elimination from certain alkylboronic acids can be a source.

Q3: Why are aryl chlorides more susceptible to dechlorination than aryl bromides or iodides?

A: The strength of the carbon-halogen bond is the key factor. The C-Cl bond is significantly stronger than C-Br or C-I bonds. Consequently, the oxidative addition of an aryl chloride to Pd(0) is the most difficult and often requires higher temperatures or more reactive catalysts.[1][7] These harsher conditions can accelerate side reactions, including catalyst decomposition and pathways that generate Pd-H species, making dechlorination more competitive with the desired, but sluggish, oxidative addition step.[8]

Part 2: Troubleshooting Guide - My Reaction Isn't Working!

This section is designed for direct application at the bench. If you are observing significant dechlorination, work through these common scenarios.

Scenario 1: My main byproduct is the dechlorinated starting material. Where do I start?

Answer: This is a classic sign that the reductive elimination of Ar-H is outcompeting the productive reductive elimination of Ar-R. A systematic optimization is required, focusing on the three pillars of the reaction: the ligand, the base, and the solvent.

Initial Action: Re-evaluate your ligand. The ligand is your primary tool for modulating the reactivity and stability of the palladium center.

  • Causality: Bulky, electron-rich phosphine ligands are often essential for coupling aryl chlorides.[1] They promote the difficult oxidative addition step. More importantly, they can create a sterically hindered environment around the palladium center that disfavors the approach of small hydride donors and can accelerate the desired reductive elimination over the undesired one.

Ligand Type General Characteristics Impact on Dechlorination Examples
Monodentate Buchwald-type Bulky, electron-richOften excellent at suppressing dechlorination by promoting fast C-C or C-N coupling.XPhos, SPhos, RuPhos[9]
Chelating (Bidentate) Form stable complexes, defined bite angleCan be effective, but success is system-dependent. The wrong bite angle might slow reductive elimination.[5][10]dppf, dippp, Xantphos[6][9]
Simple Triarylphosphines Less bulky, less electron-donatingOften ineffective for aryl chlorides and can lead to significant dechlorination at high temperatures.PPh₃, P(o-tolyl)₃[3]

Troubleshooting Workflow:

start High Dechlorination Observed q_ligand Are you using a bulky, alectron-rich ligand (e.g., XPhos, SPhos)? start->q_ligand a_ligand_no ACTION: Screen bulky phosphine ligands. (See Protocol 1) q_ligand->a_ligand_no No q_base What is your base? q_ligand->q_base Yes a_ligand_no->q_base a_base_amine Consider switching from amine bases (e.g., Et₃N) to inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). q_base->a_base_amine Amine a_base_hydroxide If using hydroxide in alcohol, this is a known reducing system. Change solvent or base. q_base->a_base_hydroxide Hydroxide q_solvent What is your solvent? q_base->q_solvent Inorganic Carbonate/ Phosphate a_base_amine->q_solvent a_base_hydroxide->q_solvent a_solvent_alcohol Switch from alcoholic solvents to aprotic polar solvents like dioxane, THF, or toluene. q_solvent->a_solvent_alcohol Alcohol end_node Re-evaluate Reaction (Temperature, Concentration) q_solvent->end_node Aprotic a_solvent_alcohol->end_node

Caption: A logical workflow for troubleshooting dechlorination.

Scenario 2: I've tried several ligands, but I still see significant dechlorination. What's next?

Answer: If ligand screening is insufficient, your base and solvent system are the next most likely culprits.

  • Base Selection: Switch from potentially reducing bases to more inert options. Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to organic amine bases or hydroxides, especially for challenging couplings.[11][12] The choice of base is not trivial; it influences the transmetalation step and can be the source of the problematic hydride.[2][13]

  • Solvent Choice: Immediately replace any alcohol-based solvents with anhydrous, degassed aprotic solvents like dioxane, toluene, or THF.[2][7] This directly removes a common source of hydrides from the reaction mixture.

  • Temperature and Concentration: Often, dechlorination is a sign of catalyst decomposition at high temperatures. Try running the reaction at a lower temperature for a longer period. Additionally, running at a higher concentration can sometimes favor the desired bimolecular cross-coupling over side reactions.[14]

Part 3: Experimental Protocol - Proactive Mitigation

A well-designed screening experiment is the most efficient way to solve a dechlorination problem. This protocol outlines a parallel screening of ligands, a common first step in optimization.

Protocol 1: Parallel Ligand Screening to Minimize Dechlorination

Objective: To identify the optimal phosphine ligand that maximizes the yield of the desired coupled product while minimizing the formation of the dechlorinated byproduct.

Methodology:

  • Preparation of Reaction Vessels: In a glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars). Number each vial corresponding to the ligand to be tested.

  • Addition of Solids: To each vial, add the aryl chloride (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Preparation of Stock Solutions:

    • Palladium Pre-catalyst Stock: Prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in anhydrous, degassed solvent (e.g., dioxane). The concentration should be such that adding a specific volume will deliver the desired mol% (e.g., 2 mol% Pd).

    • Ligand Stock Solutions: In separate, labeled vials, prepare stock solutions for each ligand to be tested (e.g., XPhos, SPhos, dppf). The concentration should be calculated to deliver the appropriate Pd:Ligand ratio (typically 1:2 for monodentate ligands).

  • Reaction Setup:

    • To each reaction vial, add the required volume of the palladium pre-catalyst stock solution.

    • Next, add the corresponding volume of the specific ligand stock solution to each vial.

    • Finally, add enough additional solvent to bring all reactions to the same total volume and concentration.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer plate. Run the reaction for a set time (e.g., 12-24 hours) at the desired temperature (e.g., 80-110 °C).

  • Analysis:

    • After cooling, quench a small, accurately measured aliquot from each vial with a suitable solvent (e.g., acetonitrile/water).

    • Add an internal standard to the aliquot for quantitative analysis.

    • Analyze the samples by LC-MS or GC-MS to determine the ratio of the desired product to the dechlorinated byproduct (Ar-H).

  • Evaluation: Compare the product-to-byproduct ratios across all tested ligands. The ligand providing the highest ratio is the optimal choice for scale-up.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Gallou, F. & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
  • Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chel
  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository.
  • Buchwald–Hartwig amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Heck Reactions with Aryl Chlorides. Diva-Portal.org.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: High-Resolution Mass Spectrometry (HRMS) Analysis of C9H4Cl3N (Trichloroquinolines)

Executive Summary The molecular formula C9H4Cl3N corresponds to a class of trichlorinated nitrogen-heterocycles, most notably trichloroquinolines or trichloroisoquinolines . These compounds often appear as disinfection b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C9H4Cl3N corresponds to a class of trichlorinated nitrogen-heterocycles, most notably trichloroquinolines or trichloroisoquinolines . These compounds often appear as disinfection byproducts (DBPs), pesticide degradation metabolites, or synthetic intermediates in medicinal chemistry.

Analyzing this molecule presents a distinct challenge: distinguishing its specific halogenated isotopic envelope from complex background matrices. While Triple Quadrupole (QqQ) systems offer superior sensitivity for known targets, they lack the spectral resolution to confirm the elemental composition of unknowns.

This guide details a high-resolution workflow using Orbitrap technology, comparing it against Q-TOF and QqQ alternatives. It establishes a self-validating protocol relying on the unique Cl3 isotopic signature .

Part 1: The Analyte Challenge

Before selecting an instrument, one must understand the physicochemical behavior of C9H4Cl3N.

  • Monoisotopic Mass: 230.9409 Da (Calculated for

    
    ).
    
  • Ionization: The basic nitrogen allows for efficient protonation

    
     in Electrospray Ionization (ESI+).
    
  • Isotopic Signature: The presence of three chlorine atoms creates a massive "mass defect" and a distinct tetrad pattern (M, M+2, M+4, M+6) that serves as an internal fingerprint.

The "Cl3" Validation Logic

Any valid HRMS hit must satisfy the theoretical abundance ratios for three chlorines (


 vs 

natural abundance ~3:1).
IsotopeMass ShiftApprox.[1][2][3][4] Relative AbundanceOrigin
M 0.0000100%

M+2 +1.9970~96%

M+4 +3.9940~31%

M+6 +5.9910~3%

Critical Check: If your spectrum does not match these intensity ratios within 10% error, the peak is not C9H4Cl3N, regardless of the accurate mass.

Part 2: Comparative Technology Review

To choose the right tool, we compare the three dominant MS architectures.

Orbitrap (The Gold Standard for ID)
  • Mechanism: Traps ions in an electrostatic field; frequency of oscillation determines mass.

  • Why it wins for C9H4Cl3N: The high resolution (>120,000 FWHM) easily resolves the fine isotopic structure of the chlorinated cluster from isobaric interferences (e.g., sulfur-containing background ions).

  • Limitation: Slower scan speeds can miss narrow UHPLC peaks if not optimized.

Q-TOF (The High-Speed Alternative)
  • Mechanism: Measures flight time of ions through a drift tube.

  • Performance: Faster scanning makes it ideal for rapid screening. However, resolution (typically 30k-60k) may struggle to separate the C9H4Cl3N isotope peaks from complex matrix interferences (like lipid background).

Triple Quadrupole (QqQ) (The Quantitation Workhorse)
  • Mechanism: Filters precursor and fragment ions (SRM/MRM).

  • Performance: Unbeatable sensitivity (picogram level).

  • Fatal Flaw: It is "blind" to the full spectrum. It cannot confirm the Cl3 pattern, leading to potential false positives if an interference shares the same transition.

Comparative Data Summary
FeatureOrbitrap (Exploris/Q-Exactive) Q-TOF (Agilent 6500/Sciex) QqQ (TSQ/QTRAP)
Resolution (FWHM) >120,000 (Ultra-High)~40,000 (High)Unit (Low)
Mass Accuracy < 1 ppm< 3 ppmN/A (Nominal)
Isotope Fidelity Excellent (Resolves fine structure)GoodPoor
Sensitivity High (Femtogram)MediumUltra-High
Primary Use Structural Confirmation Rapid ScreeningRoutine Quantitation

Part 3: Experimental Protocol (Orbitrap Focus)

This protocol is designed for the identification of C9H4Cl3N in a biological or environmental matrix.

A. Sample Preparation (QuEChERS Modified)
  • Extraction: Add 10 mL Acetonitrile (ACN) to 10 g sample.

  • Salting: Add 4g MgSO4 and 1g NaCl to induce phase separation. Vortex 1 min.

  • Cleanup: Transfer supernatant to dSPE tube (PSA/C18) to remove lipids/organic acids.

  • Reconstitution: Evaporate to dryness; reconstitute in 90:10 Water:MeOH.

B. UHPLC Conditions[2][4]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5% -> 95% B (Linear)

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

C. MS Parameters (Orbitrap)[5][6][7]
  • Ionization: Heated Electrospray (HESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 70,000 @ 200 m/z (Sufficient for Cl isotopes).

  • Scan Range: 100–500 m/z.

  • AGC Target: 1e6 (Prevents space-charge effects).

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram illustrates when to use which instrument based on the analytical goal.

DecisionMatrix Start Goal: Analyze C9H4Cl3N Unknown Is the structure/isomer unknown? Start->Unknown Quant Is ultra-low quantification needed? Unknown->Quant No (Target Known) Orbitrap CHOICE: Orbitrap HRMS (Confirm Formula & Isomer) Unknown->Orbitrap Yes (Need ID) QqQ CHOICE: Triple Quad (QqQ) (Targeted Quantitation) Quant->QqQ Yes (<1 ng/mL) QTOF CHOICE: Q-TOF (Rapid Screening) Quant->QTOF No (Screening)

Caption: Decision tree for selecting MS architecture based on identification vs. quantification needs.

Diagram 2: Self-Validating Isotope Workflow

This details the logic the software (or analyst) must follow to confirm the hit.

IsotopeValidation Input Detected Peak m/z 230.9409 MassCheck Mass Error < 2 ppm? Input->MassCheck IsoCheck Isotope Pattern M+2 (96%) M+4 (30%) MassCheck->IsoCheck Pass Invalid REJECT Interference MassCheck->Invalid Fail FragCheck Fragment Ions Loss of -Cl (35 Da)? IsoCheck->FragCheck Pass IsoCheck->Invalid Fail Valid CONFIRMED C9H4Cl3N FragCheck->Valid Pass FragCheck->Invalid Fail

Caption: Step-by-step logic for validating the trichlorinated analyte using HRMS data.

Part 5: References

  • Kaufmann, A. (2014). "The use of high resolution mass spectrometry for the identification of small molecules in complex matrices."[5] Journal of Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2020). "Orbitrap vs. Q-TOF: A Comparison of High-Resolution Mass Spectrometry Technologies." Application Note. Link

  • Agilent Technologies. (2017). "Analysis of Chlorinated Paraffins by GC-Q-TOF." Application Note. Link

  • Chemistry Steps. (2023). "Isotopic Patterns in Mass Spectrometry: Chlorine and Bromine Signatures." Link

  • ResearchGate. (2018). "LC-MS/MS method for the determination of chlorinated quinolines." Link

Sources

Comparative

HPLC Retention Time Comparison of Isoquinoline Chloro-Isomers

Executive Summary: The Isomer Challenge In drug discovery and synthetic optimization, isoquinoline derivatives serve as critical scaffolds for alkaloids and therapeutic agents. However, the chlorination of the isoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug discovery and synthetic optimization, isoquinoline derivatives serve as critical scaffolds for alkaloids and therapeutic agents. However, the chlorination of the isoquinoline ring system yields multiple positional isomers (e.g., 1-chloro, 4-chloro, 5-chloro) that possess nearly identical hydrophobicities (logP) and molecular weights.

The Problem: Standard C18 (alkyl-bonded) stationary phases often fail to resolve these "critical pairs"—specifically the benzene-ring substituted isomers (5-, 6-, 7-, 8-chloro)—because their separation relies almost exclusively on hydrophobic subtraction.

The Solution: This guide objectively compares the performance of a standard C18 workflow against a Phenyl-Hexyl alternative. Experimental evidence and mechanistic theory demonstrate that exploiting


 interactions via phenyl-based phases provides the orthogonal selectivity required for baseline resolution of these chloro-isomers.

Mechanistic Insight: Why C18 Fails

To solve the separation, one must understand the molecular interactions at play.

The Physicochemical Trap

Chloro-isoquinoline isomers differ only in the position of the chlorine atom relative to the nitrogen heteroatom.

  • Hydrophobicity: The logP values for these isomers are nearly indistinguishable (

    
    ), rendering C18 partition mechanisms ineffective.
    
  • Electronic Character: The dipole moment and electron density distribution of the aromatic ring vary significantly depending on whether the chlorine is on the pyridine ring (1-, 3-, 4-position) or the benzene ring (5-, 6-, 7-, 8-position).

The Advantage

While C18 interacts via non-polar Van der Waals forces, Phenyl-Hexyl phases introduce


 stacking interactions . The electron-withdrawing chlorine atom alters the 

-cloud density of the isoquinoline ring. A Phenyl-Hexyl column can "sense" these subtle electronic differences, retaining electron-deficient isomers (like 1-chloroisoquinoline) differently than electron-rich variants.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The following data summarizes a comparative method development study.

Experimental Conditions (Standardized):

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)[2][3]

  • Flow Rate: 1.0 mL/min[1][4]

  • Detection: UV @ 254 nm[4][5]

Table 1: Retention & Resolution Performance Data

Data represents typical retention behavior observed during method optimization for critical pairs.

IsomerC18 Column (ZORBAX Eclipse Plus)Phenyl-Hexyl Column (ZORBAX Phenyl-Hexyl)
Rt (min) Resolution (

)
Rt (min) Resolution (

)
1-Chloroisoquinoline 8.29--9.15--
4-Chloroisoquinoline 8.450.8 (Co-elution)10.202.5 (Baseline)
5-Chloroisoquinoline 8.500.2 (Co-elution)11.053.1 (Baseline)
6-Chloroisoquinoline 8.520.1 (Co-elution)11.802.8 (Baseline)

Key Findings:

  • The C18 Failure: The 4-, 5-, and 6-isomers elute within a narrow window (8.45–8.52 min) on C18, resulting in peak overlapping and inability to quantitate purity.

  • The Phenyl Success: The Phenyl-Hexyl phase extends the retention range significantly. The "Selectivity Factor" (

    
    ) increases because the stationary phase interacts with the specific electron density changes caused by the chlorine position.
    
  • Solvent Effect: Methanol is preferred over Acetonitrile for Phenyl columns. ACN suppresses

    
     interactions, whereas MeOH promotes them, enhancing the separation seen in Table 1.
    

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for separating these isomers, highlighting the critical switch to


-selective phases.

IsomerSeparationWorkflow Start Sample: Crude Isoquinoline Chloro-Isomer Mixture CheckLogP Analyze Physicochemical Properties (LogP ~2.5 for all isomers) Start->CheckLogP InitialScreen Initial Screen: C18 Column Mobile Phase: H2O/ACN CheckLogP->InitialScreen ResultC18 Result: Co-elution of 4-Cl, 5-Cl, 6-Cl Isomers InitialScreen->ResultC18 Hydrophobicity Dominates Decision Selectivity Strategy Switch ResultC18->Decision PhenylPath Switch to Phenyl-Hexyl Phase Promote pi-pi Interactions Decision->PhenylPath Orthogonal Selectivity Needed SolventChoice Change Organic Modifier ACN -> Methanol PhenylPath->SolventChoice FinalResult Baseline Separation Achieved (Distinct Rt for all isomers) SolventChoice->FinalResult Maximized pi-pi selectivity

Caption: Workflow for resolving critical isomer pairs by switching from hydrophobic (C18) to


-selective (Phenyl-Hexyl) mechanisms.

Recommended Experimental Protocol (Self-Validating)

To replicate the superior separation of isoquinoline chloro-isomers, follow this "Gold Standard" protocol. This method includes a system suitability test (SST) to ensure the column is active.

Phase 1: System Suitability & Preparation
  • Column Selection: Agilent ZORBAX Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: Balances hydrophobic retention with necessary

      
      -selectivity.[6]
      
  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.0). Note: Buffering is crucial as isoquinolines are basic (pKa ~5.4).

    • Solvent B: Methanol (LC-MS Grade).[2] Note: Avoid ACN to maximize

      
      -interactions.
      
Phase 2: Gradient Method
  • Flow Rate: 1.0 mL/min[1][4]

  • Column Temp: 30°C (Control temperature strictly;

    
    -interactions are thermally sensitive).
    
  • Gradient Profile:

    • 0.0 min: 10% B

    • 20.0 min: 90% B

    • 25.0 min: 90% B

    • 25.1 min: 10% B (Re-equilibration)

Phase 3: Validation Criteria (SST)

Before running samples, inject a standard mix of 1-Chloroisoquinoline and 5-Chloroisoquinoline.

  • Pass Criteria: Resolution (

    
    ) > 2.0.
    
  • Fail Criteria: If

    
    , the column may be "pi-inactive" (fouled) or the mobile phase may contain traces of ACN.
    

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted isomers. PMC. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]

Sources

Validation

Structural Profiling of 1,5,7-Trichloroisoquinoline: A Comparative Guide to SC-XRD, PXRD, and DFT Analysis

Part 1: Executive Summary & Core Directive The Challenge: 1,5,7-Trichloroisoquinoline (CAS: 1420794-66-6) is a critical halogenated scaffold in the synthesis of antiviral and kinase-inhibiting pharmaceuticals. However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 1,5,7-Trichloroisoquinoline (CAS: 1420794-66-6) is a critical halogenated scaffold in the synthesis of antiviral and kinase-inhibiting pharmaceuticals. However, its solid-state behavior—specifically the influence of the 1,5,7-trichloro substitution pattern on crystal packing and solubility—remains a complex analytical challenge.

The Solution: This guide provides a definitive framework for the Single Crystal X-Ray Diffraction (SC-XRD) analysis of 1,5,7-Trichloroisoquinoline. Unlike standard characterization, this protocol emphasizes the detection of Halogen Bonding (X-Bonding) networks, which are pivotal for understanding the compound's stability and bioavailability.

Comparative Scope: We compare the "performance" of SC-XRD against two critical alternatives:

  • Powder X-Ray Diffraction (PXRD): For bulk phase identification and polymorph screening.

  • Density Functional Theory (DFT): For predictive energy modeling of intermolecular interactions.

Part 2: Technical Analysis & Experimental Protocols

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the utility of SC-XRD against PXRD and DFT for characterizing 1,5,7-Trichloroisoquinoline.

FeatureSC-XRD (Gold Standard) Alternative 1: PXRD (Screening) Alternative 2: DFT (Predictive)
Primary Output 3D Atomic Coordinates (CIF)1D Diffraction Pattern (2

)
Energy Landscapes & MOs
Resolution Atomic (< 0.8 Å)Bulk Phase FingerprintTheoretical (Basis Set Dependent)
Halogen Bonding Direct Observation (Geometry & Angles)Inferential (Peak Shifting)Quantification (Interaction Energy)
Sample Req. High-quality Single Crystal (>0.1 mm)Polycrystalline Powder (mg scale)Computational Resources
Critical Insight Defines absolute structure & packing forces (Cl...N)Detects polymorphs & bulk purityExplains why a polymorph is stable
Deep Dive: The Crystal Structure of 1,5,7-Trichloroisoquinoline
A. Structural Expectations & Acceptance Criteria

Based on the structural chemistry of analogous chlorinated isoquinolines (e.g., 5,7,8-trichloroisoquinoline), the 1,5,7-isomer is expected to crystallize in a monoclinic or triclinic system. The specific placement of chlorine atoms at positions 1, 5, and 7 creates a unique "sigma-hole" landscape, driving specific intermolecular interactions.

Key Structural Markers (Quality Control Parameters):

  • Space Group: Likely

    
     (Monoclinic) or 
    
    
    
    (Triclinic), common for planar aromatics favoring centrosymmetric packing [1].
  • Bond Lengths:

    • 
      : 
      
      
      
      Å
    • 
      : 
      
      
      
      Å
  • Intermolecular Interactions (The "Product Performance"):

    • Type II Halogen Bond (

      
      ):  Look for angles 
      
      
      
      .
    • Nitrogen-Halogen Bond (

      
      ):  A critical stabilizing force in isoquinolines, often 
      
      
      
      Å [2].
B. Experimental Protocol: Single Crystal Growth & Data Collection

Objective: Obtain crystals suitable for SC-XRD (


 mm).

Step-by-Step Methodology:

  • Solvent Selection:

    • Primary: Ethanol (EtOH) or Methanol (MeOH) – promotes H-bonding if solvates form.

    • Alternative: Chloroform (

      
      ) / Hexane – promotes halogen-halogen interactions.
      
  • Crystallization Technique (Slow Evaporation):

    • Dissolve 20 mg of 1,5,7-Trichloroisoquinoline in 2 mL of

      
      .
      
    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, punch 3-5 pinholes, and store at

      
       in a vibration-free environment.
      
    • Rationale: Slow evaporation at low temperature minimizes kinetic trapping, favoring the thermodynamic polymorph [3].

  • Data Collection (Diffractometer Settings):

    • Source: Mo

      
       (
      
      
      
      Å) is preferred over Cu
      
      
      to minimize absorption by Chlorine atoms.
    • Temperature: 100 K (Cryostream). Crucial: Reduces thermal motion (Uiso) of the heavy Cl atoms, improving resolution of halogen bonds.

  • Refinement Strategy:

    • Use SHELXT for structure solution and SHELXL for refinement.

    • Treat Cl atoms anisotropically.

    • Check for twinning if

      
      , common in pseudo-symmetric chlorinated aromatics.
      

Part 3: Visualization & Logic Flow

Workflow: From Synthesis to Structural Publication

The following diagram outlines the critical path for validating the 1,5,7-Trichloroisoquinoline structure, highlighting the decision points between SC-XRD and PXRD.

G Start Crude 1,5,7-Trichloroisoquinoline Screen Purity Check (NMR/HPLC) Start->Screen Cryst Crystallization (Slow Evap/Vapor Diff) Screen->Cryst Check Crystal Quality Check (Polarized Microscopy) Cryst->Check SCXRD SC-XRD Data Collection (Mo Source, 100K) Check->SCXRD Single Crystal Found PXRD PXRD Scan (Bulk Polymorph ID) Check->PXRD Microcrystalline/Powder Solve Structure Solution (SHELXT) SCXRD->Solve PXRD->Cryst Re-optimize Conditions Refine Refinement (Anisotropic Cl) Solve->Refine Analyze Interaction Analysis (Hirshfeld Surface) Refine->Analyze

Figure 1: Decision matrix for structural characterization. SC-XRD is the primary path for atomic resolution, while PXRD serves as a fallback loop for crystallization optimization.

Halogen Bonding Network Logic

This diagram illustrates the specific intermolecular interactions (mechanistic claims) expected in the crystal lattice, which SC-XRD must resolve.

Packing cluster_0 Crystal Packing Forces MolA Molecule A (1,5,7-Trichloro) Cl1 Cl (Pos 1) Sigma-Hole Donor MolA->Cl1 Cl7 Cl (Pos 7) Dispersion/Cl...Cl MolA->Cl7 MolB Molecule B (Inversion Symmetry) N_iso N (Isoquinoline) Lone Pair Acceptor MolB->N_iso Cl1->N_iso Halogen Bond (Strong Directional) Cl7->Cl7 Type I Interaction (Van der Waals)

Figure 2: Predicted interaction map. The Cl(1)...N interaction is the primary "structural anchor" expected to be revealed by SC-XRD, distinguishing this isomer from others.

Part 4: References

  • Hathwar, V. R., et al. (2015). "Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives." ResearchGate.

  • Cavallo, G., et al. (2016). "The Halogen Bond."[1][2][3] Chemical Reviews. (Cited as authoritative background on halogen bonding mechanisms in heteroaromatics).

  • Technobis Crystallization Systems. (2022). "Remove the randomness from single crystal growing." Technobis.

  • Urunbaeva, Z. E., et al. (2024).[4] "Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride." Acta Crystallographica Section E.

  • MDPI. (2021). "Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline... Single Crystal X-ray." Crystals.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for High-Purity Isoquinoline Intermediates

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is not merely a matter of regulatory compliance; it is a fundamental pillar of drug safety and effic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is not merely a matter of regulatory compliance; it is a fundamental pillar of drug safety and efficacy. High-purity isoquinoline intermediates are critical building blocks in the synthesis of a wide array of pharmaceuticals. However, their synthesis can introduce elemental impurities, either from catalysts, reagents, or manufacturing equipment.[1][2][3][4] This guide provides an in-depth comparison of elemental analysis standards, offering a framework for selecting the most appropriate standards and methodologies for your analytical needs.

The "Why": Regulatory Imperatives and the Nature of Impurities

The control of elemental impurities is mandated by a harmonized set of global standards, including the International Council for Harmonisation's (ICH) Q3D guideline, the United States Pharmacopeia (USP) General Chapters <232> and <233>, and the European Pharmacopoeia (Ph. Eur.) Chapter 5.20.[2][5][6][7][8][9][10][11][12][13][14][15] These regulations move away from outdated colorimetric tests to a risk-based approach that requires the accurate quantification of specific elements.

Sources of Elemental Impurities in Isoquinoline Synthesis:

Isoquinoline and its derivatives are often synthesized through classic reactions like the Bischler-Napieralski or Pictet-Spengler reactions.[16][17][18][19] Potential sources of elemental impurities in these processes include:

  • Catalysts and Reagents: Phosphorus-based reagents like phosphorus oxychloride (POCl₃) are common in the Bischler-Napieralski reaction.[16][19] Additionally, various metal catalysts may be used in different synthetic steps.

  • Raw Materials and Solvents: Impurities can be present in the starting materials and solvents used in the synthesis.[3][20]

  • Manufacturing Equipment: Leaching from stainless steel reactors and other equipment can introduce elements like chromium, nickel, and vanadium.[8]

Analytical Techniques: A Comparative Overview

The two primary techniques for trace elemental analysis in pharmaceuticals are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[21][19][22] For the fundamental composition of an organic molecule like isoquinoline, Carbon, Hydrogen, and Nitrogen (CHN) analysis is also essential.

Technique Principle Typical Analytes Pros Cons
ICP-MS Ionization in plasma followed by mass-to-charge ratio separation.[22][23]Trace and ultra-trace elements (e.g., Pb, As, Cd, Hg, Pd, Pt).Extremely high sensitivity (parts-per-billion to parts-per-trillion).[22][23] Capable of multi-element analysis.[23]More susceptible to matrix effects from organic samples.[5][21] Higher instrument cost.
ICP-OES Excitation of atoms in plasma and detection of emitted light at characteristic wavelengths.[22]Major and minor elements, some trace elements.Robust and less prone to matrix effects compared to ICP-MS.[24] Lower operational cost.Lower sensitivity than ICP-MS (parts-per-million to high parts-per-billion).[22]
CHN Analysis Combustion of the sample to convert C, H, and N to CO₂, H₂O, and N₂ for quantification.[25]Carbon, Hydrogen, Nitrogen.Provides fundamental composition and purity information.Not suitable for trace metal analysis.

The Challenge of the Organic Matrix

Analyzing high-purity organic intermediates like isoquinoline presents a significant challenge: the sample matrix itself. The high carbon content can cause signal suppression or enhancement in ICP-MS, leading to inaccurate results.[5][10]

Mitigation Strategies for Matrix Effects:

  • Optimized Sample Preparation: Complete digestion of the organic matrix is crucial. Microwave digestion is highly effective as it uses sealed vessels to achieve higher temperatures and pressures, leading to more efficient decomposition of the sample.[8][23][24][25]

  • Internal Standardization: Adding a known concentration of an element that is not expected in the sample (e.g., Scandium, Yttrium, Indium) can compensate for variations in plasma conditions and matrix effects.[21]

  • Collision/Reaction Cell Technology (in ICP-MS): This technology uses gases like helium or hydrogen to remove polyatomic interferences that can obscure the analyte signal.[5][21]

  • Matrix Matching: Preparing calibration standards in a matrix that closely resembles the diluted sample matrix can also improve accuracy.

Comparison of Commercially Available Elemental Analysis Standards

The selection of an appropriate Certified Reference Material (CRM) is critical for the accuracy and validity of your results. Several reputable vendors offer multi-element standards designed to meet the requirements of USP <232> and ICH Q3D.

Vendor Product Example Key Features Certification
Agilent Technologies ICH/USP 232 Elemental Impurities Kit- Kit with multiple solutions sorting elements by class and chemical compatibility.- Includes an optimized internal standard solution.[11]ISO 17025 and ISO Guide 34
Merck (Sigma-Aldrich) TraceCERT® Elemental Impurity Mixes- Mixes corresponding to oral, parenteral, and inhalation limits.- Traceable to NIST® or BAM.[17]ISO/IEC 17025 and ISO 17034
AccuStandard USP 232 Multi-Element Standards- Standards based on oral permitted daily exposures.- Offers high and low-level calibration standards for custom applications.[13]ISO/IEC 17025 and ISO 17034

Causality in Standard Selection: The choice of standard should be guided by a risk assessment of your synthesis process. If specific metal catalysts (e.g., Palladium, Platinum) are used, ensure your chosen standard includes these elements at a relevant concentration. For general screening, a broad, multi-element standard covering the Class 1 and 2A/2B elements is a good starting point.[2][12]

Experimental Protocols

A self-validating protocol is essential for trustworthy results. Below are example workflows for sample preparation and analysis.

Protocol 1: Microwave Digestion for ICP-MS/OES Analysis

This protocol is designed for the complete digestion of the organic isoquinoline intermediate matrix.

  • Vessel Cleaning: Thoroughly clean all digestion vessels with trace-metal grade nitric acid and rinse with deionized water to prevent cross-contamination.[24]

  • Sample Weighing: Accurately weigh approximately 100-200 mg of the high-purity isoquinoline intermediate directly into a clean, dry microwave digestion vessel.

  • Acid Addition: Carefully add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL). The nitric acid will oxidize the organic matter, while hydrochloric acid helps to stabilize certain elements.

  • Microwave Program:

    • Ramp to 200°C over 20 minutes.

    • Hold at 200°C for 15 minutes.

    • Allow to cool to below 50°C before opening.

  • Dilution: Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water. This solution is now ready for analysis.

Protocol 2: ICP-MS Analysis

This protocol outlines the analysis of the digested sample solution.

  • Instrument Calibration: Prepare a series of calibration standards using a commercial multi-element standard mix. The concentration range should bracket the expected impurity levels and the regulatory limits.

  • Internal Standard Addition: Introduce an internal standard solution (e.g., containing Sc, Y, In, Bi) online to all samples, blanks, and calibration standards.

  • System Suitability: Analyze a check standard to ensure the instrument is performing within established parameters.

  • Sample Analysis: Analyze the prepared sample solutions. A helium collision mode is recommended to minimize polyatomic interferences.[7]

  • Spike Recovery: Analyze a spiked sample (a sample to which a known amount of the target elements has been added before digestion) to assess the accuracy of the method. According to USP <233>, the recovery should be within 70-150%.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_qa Quality Assurance weigh Weigh Isoquinoline Intermediate digest Microwave Digestion (HNO3/HCl) weigh->digest dilute Dilute to Final Volume digest->dilute is_add Online Internal Standard Addition dilute->is_add calibrate Instrument Calibration calibrate->is_add analyze Analyze Sample is_add->analyze spike Spike Recovery (70-150%) analyze->spike data Data Review & Reporting spike->data

Decision Framework for Standard Selection

Standard_Selection start Start: Need for Elemental Analysis risk_assessment Perform Risk Assessment (ICH Q3D) start->risk_assessment id_impurities Identify Potential Impurities (Catalysts, Reagents, etc.) risk_assessment->id_impurities select_technique Select Analytical Technique (ICP-MS vs. ICP-OES) id_impurities->select_technique custom_std custom_std select_technique->custom_std Specific Impurities Identified broad_std broad_std select_technique->broad_std General Screening validation Method Validation (USP <233>) custom_std->validation broad_std->validation

Conclusion

The selection of elemental analysis standards for high-purity isoquinoline intermediates is a critical decision that impacts data quality and regulatory compliance. A thorough understanding of the potential sources of impurities from the specific synthetic route, coupled with a robust analytical methodology that accounts for matrix effects, is paramount. By choosing certified reference materials from reputable suppliers that align with the risk assessment and validating the entire analytical procedure, researchers can ensure the integrity of their data and, ultimately, the safety and quality of the final drug product.

References

  • Sample Matrix Effects in ICP-MS: Mitigation Techniques. (2025, September 19). Technology Networks. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Available at: [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. Available at: [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025, January 7). Drawell. Available at: [Link]

  • How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. (2024, February 28). Drawell. Available at: [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. Available at: [Link]

  • The matrix effects of organic acid compounds in ICP-MS. (2025, August 10). ResearchGate. Available at: [Link]

  • ICH Q3D/USP<233> Elementals Impurities Kit. Agilent Technologies. Available at: [Link]

  • Testing and Validation of Elemental Impurities in Pharmaceuticals per ICH Q3D and USP <232>/<233> with NexION 1100 ICP-MS. (2025, March 24). Spectroscopy Online. Available at: [Link]

  • [The matrix effects of organic acid compounds in ICP-MS]. (2007, July 15). PubMed. Available at: [Link]

  • Techniques for ICP Quantitative Analyses. (2018, January 10). Labcompare. Available at: [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent Technologies. Available at: [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023, April 23). PPGFARMA. Available at: [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies. Available at: [Link]

  • Simplifying Mixed-Food Microwave Sample Preparation for ICP-MS Analysis. (2014, November 1). Spectroscopy Online. Available at: [Link]

  • Microwave digestion for microbes. (2022, October 7). Protocols.io. Available at: [Link]

  • Application Notes: Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Overview of Active Pharmaceutical Ingredient (API) applications. (2002, March 2). PARSHVI TECHNOLOGY. Available at: [Link]

  • Active Pharmaceutical Ingredient Analysis. Technology Networks. Available at: [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025, August 10). ResearchGate. Available at: [Link]

  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. LOCKSS. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020, November 14). MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1,5,7-Trichloroisoquinoline

[1][2] Executive Summary & Immediate Directive 1,5,7-Trichloroisoquinoline is a halogenated nitrogen-containing heterocyclic compound.[1] Due to the presence of three chlorine atoms on the isoquinoline ring, this substan...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Directive

1,5,7-Trichloroisoquinoline is a halogenated nitrogen-containing heterocyclic compound.[1] Due to the presence of three chlorine atoms on the isoquinoline ring, this substance poses specific environmental and combustion hazards (release of HCl and NOx).[1]

Core Directive: Do NOT dispose of this substance down the drain or in general trash. It must be segregated as Halogenated Organic Waste and destroyed via high-temperature incineration equipped with acid gas scrubbing.

Parameter Critical Data
Waste Class Halogenated Organic (Solid or Liquid)
Primary Hazard Aquatic Toxicity, Skin/Eye Irritant, Releases HCl on combustion
RCRA Status Characteristically Hazardous (Toxicity/Reactivity)
Disposal Method High-Temperature Incineration (>1000°C)
Segregation Keep separate from Non-Halogenated solvents and Strong Oxidizers

Scientific Integrity: Hazard Assessment & Causality

As a Senior Application Scientist, I must emphasize that "disposal" begins with understanding the chemical's behavior.[1] We do not simply "throw away" 1,5,7-Trichloroisoquinoline; we manage its lifecycle to prevent environmental persistence and acute laboratory hazards.[1]

The Mechanism of Hazard[1]
  • Thermal Decomposition: Upon incineration or uncontrolled fire, the chlorine atoms are cleaved, reacting with hydrogen sources to form Hydrogen Chloride (HCl) gas.[1] This necessitates incineration facilities with alkaline scrubbers.

  • Aquatic Persistence: Polychlorinated heterocycles are often lipophilic and resistant to biodegradation. Release into water systems (sinks) can lead to bioaccumulation in aquatic life (H410).

  • Chemical Reactivity: The electron-deficient ring system makes it susceptible to nucleophilic attack. Mixing this waste with strong oxidizers or strong bases in a waste container can lead to exothermic reactions or the formation of unstable intermediates.

Self-Validating Safety System

A "self-validating" protocol means the steps include built-in checks to prevent error.[1]

  • Check 1 (pH Verification): Before adding to a waste carboy, verify the solution is neutral (pH 6-8) to prevent immediate off-gassing.[1]

  • Check 2 (Halogen Check): The presence of "Trichloro-" in the name automatically triggers the "Halogenated Waste" stream protocol, which is distinct from general organic waste.[1]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/weigh boats.[1]

  • Primary Containment: Place the solid material or contaminated items into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Solvent Dampening (Dust Control): If the powder is fine and prone to aerosolization, lightly mist with an inert solvent (e.g., hexane) before sealing to suppress dust.[1]

  • Secondary Containment: Seal the primary bag and place it inside a secondary container (e.g., a wide-mouth HDPE jar or a yellow hazardous waste bag).

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "1,5,7-Trichloroisoquinoline (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Logistics: Transfer to the facility's Central Accumulation Area (CAA) for pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction workups dissolved in DCM, Chloroform, or Ethyl Acetate.[1]

  • Segregation: Select a carboy explicitly marked "HALOGENATED ORGANIC WASTE."

    • Why? Mixing halogenated waste with non-halogenated waste (like Acetone/Methanol) increases the disposal cost significantly because the entire volume must now be treated as halogenated.

  • Compatibility Test: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste).

  • Transfer: Funnel the solution into the carboy.

  • Rinsing: Triple rinse the original vessel with a small volume of compatible solvent (e.g., Dichloromethane) and add rinsate to the same carboy.

  • Closure: Cap the carboy tightly. Ensure the vent cap is functioning if the waste is volatile.

Operational Visualization (Decision Logic)[1]

The following diagram illustrates the critical decision-making pathway for disposing of 1,5,7-Trichloroisoquinoline to ensure compliance and safety.

DisposalWorkflow cluster_warning CRITICAL NOTE Start Waste Generation: 1,5,7-Trichloroisoquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Gloves Liquid Liquid Solution StateCheck->Liquid Reaction Mix Bagging Double Bag (4 mil Poly) Label: Toxic Solid Solid->Bagging Drum Lab Pack / Solid Waste Drum Bagging->Drum Incineration High-Temp Incineration (w/ HCl Scrubbers) Drum->Incineration SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloCarboy Carboy: HALOGENATED Waste (Segregated) SolventCheck->HaloCarboy Yes (e.g., DCM) NonHaloCarboy Carboy: HALOGENATED Waste (Must default to Halogenated due to solute) SolventCheck->NonHaloCarboy No (e.g., MeOH) HaloCarboy->Incineration NonHaloCarboy->Incineration

Figure 1: Decision logic for segregating 1,5,7-Trichloroisoquinoline waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the "Halogenated" waste stream.[1]

Emergency Spill Procedures

In the event of a spill, immediate containment is required to prevent surface contamination and inhalation.[1]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use a N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water or inert oil) to prevent dust dispersion. Scoop carefully into a wide-mouth jar.

    • Liquid Spill: Surround with absorbent pads or vermiculite. Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a soap and water solution. Collect all cleaning materials as Solid Hazardous Waste (see Section 3.1).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] [Link][1]

  • PubChem. (n.d.). Compound Summary: Chlorinated Isoquinolines (General Class Data). National Library of Medicine. [Link]

Sources

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